HSD17B13-IN-62-d3
Description
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Properties
Molecular Formula |
C24H17Cl2F3N4O4 |
|---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
4,6-dichloro-5-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)/i2D3 |
InChI Key |
TUQNXIQURRVRBT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis. This has catalyzed significant research and development efforts to identify and advance therapeutic agents that inhibit HSD17B13 activity. This technical guide provides an in-depth overview of the discovery and development of HSD17B13 inhibitors, with a focus on preclinical and early-stage clinical candidates. While specific data on a compound designated "HSD17B13-IN-62-d3" is not publicly available, this document will utilize data from well-characterized small molecule inhibitors and RNA interference (RNAi) therapeutics to illustrate the core principles and methodologies in this field.
HSD17B13: A Genetically Validated Target for Chronic Liver Disease
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] Its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in hepatic lipid and retinol metabolism.[1][3] Functionally, HSD17B13 is believed to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.
The primary validation for HSD17B13 as a drug target comes from human genetics. Genome-wide association studies (GWAS) have identified that loss-of-function variants in the HSD17B13 gene, such as the rs72613567 splice variant, are strongly associated with a reduced risk of developing NAFLD, NASH, and cirrhosis. This protective genetic evidence has spurred the development of therapeutic agents aimed at mimicking this loss-of-function phenotype by inhibiting HSD17B13 activity.
Therapeutic Strategies for Targeting HSD17B13
Two primary therapeutic modalities are being pursued to target HSD17B13: small molecule inhibitors and RNA interference (RNAi) therapeutics.
-
Small Molecule Inhibitors: These agents are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. They offer the potential for oral administration, which is advantageous for the chronic treatment of liver diseases.
-
RNA Interference (RNAi) Therapeutics: These therapies aim to reduce the expression of the HSD17B13 protein by degrading its messenger RNA (mRNA). These are typically administered via subcutaneous injection and are designed for long-acting suppression of the target protein.
Preclinical and Clinical Development of HSD17B13 Inhibitors
Small Molecule Inhibitors: Representative Data
While data for "this compound" is unavailable, the following tables summarize publicly available data for representative small molecule inhibitors of HSD17B13.
Table 1: In Vitro Potency of Representative HSD17B13 Small Molecule Inhibitors
| Compound | Target | Assay Type | Substrate | IC50/Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | IC50: 1 nM | |
| Mouse HSD17B13 | Enzymatic | Estradiol | IC50: 13 nM | ||
| Human HSD17B13 | Cellular | Not Specified | Double-digit nM | ||
| INI-822 | Human HSD17B13 | Enzymatic | Not Specified | Low nM potency |
Table 2: Preclinical Pharmacokinetic and In Vivo Data for Representative HSD17B13 Small Molecule Inhibitors
| Compound | Parameter | Species | Value | Reference |
| BI-3231 | Metabolic Stability (Liver Microsomes) | Human | High | |
| Metabolic Stability (Hepatocytes) | Human | Moderate | ||
| In Vivo Clearance | Mouse/Rat | Rapid, biphasic | ||
| Oral Bioavailability | Mouse | Low (10%) | ||
| INI-822 | Oral Bioavailability | Mouse, Rat, Dog | Good | |
| Effect in Disease Model | Rat (CDAA-HFD diet) | Decreased ALT levels |
RNAi Therapeutics: Clinical Trial Data
Several RNAi therapeutics targeting HSD17B13 have advanced into clinical trials.
Table 3: Clinical Trial Data for HSD17B13-Targeting RNAi Therapeutics
| Therapeutic | Study Phase | Population | Key Findings | Reference |
| Rapirosiran (ALN-HSD) | Phase 1 | Healthy Adults & MASH Patients | Dose-dependent reduction in liver HSD17B13 mRNA (up to 78% median reduction). Encouraging safety and tolerability profile. | |
| ARO-HSD | Phase 1/2 | Healthy Volunteers & NASH Patients | Mean reduction in hepatic HSD17B13 mRNA of up to 93.4%. Associated with reductions in ALT and AST. Well-tolerated. |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay (In Vitro)
This protocol describes a method to measure the enzymatic activity of purified recombinant HSD17B13, which is crucial for the primary screening of inhibitors.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., 17β-estradiol, retinol)
-
NADH detection reagent (e.g., NAD-Glo™ Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Dilute the recombinant HSD17B13 protein to the desired concentration in the assay buffer. Prepare a substrate/cofactor mix containing NAD+ and the substrate in the assay buffer.
-
Inhibitor Addition: Add test compounds at varying concentrations to the wells of the 384-well plate.
-
Assay Reaction: Initiate the reaction by adding the diluted HSD17B13 protein and the substrate/cofactor mix to the wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
NADH Detection: Add an equal volume of NADH detection reagent to each well. Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced, reflecting the enzymatic activity.
Cell-Based Retinol Dehydrogenase Assay
This assay confirms the activity of inhibitors in a cellular environment.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for human HSD17B13
-
Cell culture medium and supplements
-
Transfection reagent
-
All-trans-retinol
-
Test inhibitors
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Transfection: Seed HEK293 or HepG2 cells. Transfect the cells with the HSD17B13 expression plasmid or an empty vector control. Allow 24-48 hours for protein expression.
-
Inhibitor and Substrate Treatment: Pre-incubate the transfected cells with various concentrations of the test inhibitor for 1-2 hours. Add all-trans-retinol to the culture medium and incubate for an additional 6-8 hours.
-
Retinoid Extraction: Harvest the cells and culture medium and perform a solvent extraction to isolate retinoids.
-
HPLC Analysis: Separate and quantify the extracted retinaldehyde and retinoic acid using an HPLC system.
-
Data Normalization: Normalize the retinoid levels to the total protein concentration of the cell lysates.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
Caption: HSD17B13 signaling in liver cells and points of therapeutic intervention.
Experimental Workflow for HSD17B13 Inhibitor Discovery
Caption: A representative workflow for the discovery of HSD17B13 inhibitors.
Conclusion
HSD17B13 has emerged as a high-interest, genetically validated target for the treatment of NASH and other chronic liver diseases. The development of both small molecule inhibitors and RNAi therapeutics is progressing rapidly, with several candidates in clinical trials. The methodologies and data presented in this guide highlight the rigorous process of modern drug discovery, from target validation and high-throughput screening to preclinical and clinical evaluation. While the specific details of "this compound" remain undisclosed, the broader landscape of HSD17B13 inhibitor development offers a promising outlook for new therapeutic options for patients with liver disease.
References
The Role of HSD17B13 Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Guide
Disclaimer: Publicly available information on the specific molecule HSD17B13-IN-62-d3 is limited. This technical guide provides a comprehensive overview of the role of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in Non-Alcoholic Fatty Liver Disease (NAFLD) and the therapeutic potential of its inhibition, using data from representative potent and selective small-molecule inhibitors. The experimental protocols and data presented herein are based on publicly available information for well-characterized HSD17B13 inhibitors and should be considered as a general framework for research and development in this area.
Introduction: HSD17B13 as a Therapeutic Target in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, affecting a significant portion of the global population and is a leading cause of chronic liver disease.[1] The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2] The pathogenesis of NAFLD is complex, involving an interplay of genetic and environmental factors.[1]
Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has been identified as a key player in the progression of NAFLD.[3] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases. Specifically, the rs72613567 variant has been shown to be protective against the progression from simple steatosis to more severe liver pathologies. This genetic validation has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and NASH.
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde. Its expression is upregulated in patients with NAFLD. The inhibition of HSD17B13's enzymatic activity is a leading strategy for the development of novel therapeutics for NAFLD.
Quantitative Data on Representative HSD17B13 Inhibitors
The following tables summarize the in vitro and preclinical efficacy data for several representative small-molecule inhibitors of HSD17B13.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference(s) |
| BI-3231 | Human HSD17B13 | Biochemical | 1 | >10,000-fold vs HSD17B11 | |
| Mouse HSD17B13 | Biochemical | 13 | |||
| INI-678 | Human HSD17B13 | Not Specified | Potent and Selective | Not Specified | |
| Hsd17B13-IN-63 | Human HSD17B13 | Biochemical | 15 | >10,000-fold vs HSD17B11 | Not Publicly Available |
| Mouse HSD17B13 | Biochemical | 25 | Not Publicly Available | ||
| Human HSD17B13 | Cellular | 50 | Not Publicly Available | ||
| Primary Human Hepatocytes | Cellular | 75 | Not Publicly Available |
Table 2: Preclinical Efficacy of Representative HSD17B13 Inhibitors
| Compound/Modality | Animal Model | Key Findings | Reference(s) |
| Hsd17b13 shRNA Knockdown | High-Fat Diet (HFD)-induced obese mice | Markedly improved hepatic steatosis; Decreased serum ALT and markers of liver fibrosis. | |
| INI-678 | 3D "liver-on-a-chip" model of NASH | Reduced key markers of fibrosis (α-SMA and collagen type 1). | |
| BI-3231 | In vitro model of hepatocellular lipotoxicity | Significantly decreased triglyceride accumulation; Improved hepatocyte proliferation and lipid homeostasis. | |
| EP-037429 (prodrug of EP-036332) | Mouse models of acute and chronic liver injury | Hepatoprotective effects observed. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in NAFLD
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of therapeutic intervention.
Experimental Workflow for Characterizing an HSD17B13 Inhibitor
Caption: A typical experimental workflow for the preclinical characterization of a novel HSD17B13 inhibitor.
Detailed Experimental Protocols
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the test compound. Include controls for 100% activity (vehicle) and 0% activity (no enzyme).
-
Enzyme Addition: Add the recombinant HSD17B13 enzyme to each well, except for the no-enzyme control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
NADH Detection: Add the NADH detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature in the dark for 60 minutes and measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable curve-fitting model.
Cell-Based HSD17B13 Activity Assay
Objective: To evaluate the inhibitory activity of a test compound on HSD17B13 in a cellular environment.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or HEK293) stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (e.g., estradiol or all-trans-retinol)
-
Test compound
-
LC-MS/MS system for product quantification
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1 hour).
-
Substrate Addition: Add the substrate to the cell culture medium and incubate for a sufficient time to allow for enzymatic conversion (e.g., 3-8 hours).
-
Sample Collection: Collect the cell culture supernatant or cell lysate.
-
Product Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the product (e.g., estrone or retinaldehyde).
-
Data Analysis: Normalize the product formation to cell number or protein concentration. Calculate the percent inhibition for each compound concentration and determine the EC50 value.
In Vivo Efficacy Study in a NAFLD Animal Model
Objective: To assess the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD) or a diet to induce NASH (e.g., choline-deficient, L-amino acid-defined, high-fat diet; CDAAHFD)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Standard laboratory equipment for animal housing, dosing, and sample collection
Procedure:
-
NAFLD Induction: Induce NAFLD/NASH in mice by feeding them an HFD or CDAAHFD for a specified period (e.g., 12-16 weeks).
-
Compound Administration: Randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Terminal Sample Collection: At the end of the treatment period, collect blood for serum biomarker analysis (e.g., ALT, AST, lipids). Euthanize the mice and harvest the livers.
-
Liver Analysis:
-
Histology: Fix a portion of the liver in formalin for histological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis).
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis of fibrotic and inflammatory markers (e.g., by qRT-PCR).
-
Lipid Analysis: Snap-freeze a portion for the quantification of hepatic triglycerides and other lipids.
-
-
Data Analysis: Statistically compare the parameters between the treatment and vehicle groups to determine the therapeutic efficacy of the HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NAFLD and its progression to NASH. The development of potent and selective small-molecule inhibitors offers a novel approach to target a key driver of the disease. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such inhibitors. Further research and clinical development are warranted to fully elucidate the therapeutic potential of HSD17B13 inhibition in patients with chronic liver disease.
References
An In-depth Technical Guide on HSD17B13-IN-62-d3 and its Effect on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, liver-specific therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This has spurred the development of potent and selective inhibitors to pharmacologically mimic this protective effect. This technical guide provides a comprehensive overview of HSD17B13-IN-62-d3, a deuterated small molecule inhibitor of HSD17B13, and the broader impact of HSD17B13 inhibition on lipid metabolism. Due to the limited publicly available data on this compound specifically, this guide will leverage information on its parent compound, Hsd17B13-IN-62, and other well-characterized inhibitors, such as BI-3231, to provide a thorough understanding of the mechanism of action and therapeutic potential. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3] While its precise physiological function is still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4]
The strong genetic validation for HSD17B13 as a therapeutic target comes from the observation that certain single nucleotide polymorphisms (SNPs), most notably rs72613567, which lead to a loss of enzymatic function, are protective against the full spectrum of NAFLD, including steatosis, NASH, fibrosis, and hepatocellular carcinoma.[5] This has established the rationale for the pharmacological inhibition of HSD17B13 as a promising strategy for the treatment of NAFLD.
This compound: A Novel Inhibitor
This compound is the deuterated form of Hsd17B13-IN-62. The parent compound, also known as "Compound 62" in patent literature (WO2022103960), is a potent small molecule inhibitor of HSD17B13.
The primary purpose of deuteration in drug development is often to alter the pharmacokinetic properties of a compound, typically by slowing down its metabolism and thereby increasing its exposure in the body. However, specific pharmacokinetic data for this compound is not yet publicly available.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize the available quantitative data for Hsd17B13-IN-62 and other representative HSD17B13 inhibitors.
Table 1: Physicochemical and In Vitro Potency of HSD17B13-IN-62 and its Deuterated Analog
| Property | Hsd17B13-IN-62 | This compound | Reference |
| IUPAC Name | N-(2,5-dichloro-3-hydroxyphenyl)-... | Not specified | |
| Molecular Formula | C₂₄H₁₇Cl₂F₃N₄O₄ | Not specified | |
| Molecular Weight | 553.32 g/mol | Not specified | |
| CAS Number | 2770247-32-8 | 2770247-67-9 | |
| Appearance | Solid | Not specified | |
| Solubility | Soluble in DMSO | Not specified | |
| IC₅₀ (Estradiol as substrate) | < 0.1 µM | < 0.1 µM |
Table 2: Effects of HSD17B13 Inhibition on Cellular Lipid Metabolism (Data from BI-3231)
| Experimental System | Treatment | Key Quantitative Effects | Reference |
| Human and Mouse Hepatocytes (in vitro) | Lipotoxic stress (palmitic acid) + BI-3231 | Significantly decreased triglyceride accumulation | |
| Human and Mouse Hepatocytes (in vitro) | BI-3231 | Increased mitochondrial respiratory function |
Table 3: Effects of HSD17B13 Inhibition/Knockdown on Gene Expression
| Gene | Function | Effect of Inhibition/Knockdown | Model System | Reference |
| Col1a1, Col4a1 | Fibrosis markers | Decreased | HFD-fed mice (shRNA knockdown) | |
| Timp2 | Fibrosis marker | Decreased | HFD-fed mice (shRNA knockdown) | |
| Cd36 | Fatty acid translocase | Reciprocally regulated | HFD-fed mice (shRNA knockdown) & Hsd17b13 overexpression in cells | |
| Cept1 | Phospholipid metabolism | Reciprocally regulated | HFD-fed mice (shRNA knockdown) & Hsd17b13 overexpression in cells |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HSD17B13 in Lipid Metabolism
The precise signaling pathway of HSD17B13 is not fully elucidated, but it is understood to be a key player in hepatic lipid metabolism. Its expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c). In turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that contributes to lipogenesis.
HSD17B13 signaling in NAFLD pathogenesis.
Experimental Workflow: In Vitro Lipid Accumulation Assay
A common method to assess the efficacy of an HSD17B13 inhibitor is to measure its effect on lipid accumulation in hepatocytes under lipotoxic conditions.
Workflow for in vitro lipid accumulation assay.
Detailed Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against recombinant human HSD17B13.
Methodology: A common method involves monitoring the production of NADH, a product of the dehydrogenase reaction, using a luminescent assay (e.g., NAD-Glo™).
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate format. Test compounds are serially diluted in DMSO and added to the wells.
-
Enzyme Reaction: The enzymatic reaction is initiated by adding recombinant HSD17B13, a substrate (e.g., β-estradiol), and NAD+ to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: After incubation, an equal volume of NAD-Glo™ Detection Reagent is added. The plate is incubated for another hour at room temperature.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve using appropriate software.
Cellular Lipid Accumulation Assay (Oil Red O Staining)
Objective: To quantify the effect of an HSD17B13 inhibitor on intracellular lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture and Lipotoxicity Induction: Culture HepG2 cells or primary mouse hepatocytes. Induce lipotoxicity by treating the cells with palmitic acid.
-
Inhibitor Treatment: Co-treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle control (e.g., DMSO).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS.
-
Staining: Wash the cells with distilled water and then with 60% isopropanol. Incubate with Oil Red O working solution.
-
Imaging: Visualize the lipid droplets (stained red) under a bright-field microscope.
-
Quantification: Elute the stain by adding 100% isopropanol to each well and measure the absorbance at approximately 510 nm.
Intracellular Triglyceride Quantification Assay
Objective: To specifically measure the intracellular triglyceride content in response to HSD17B13 inhibition.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the lipid accumulation assay.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization.
-
Triglyceride Quantification: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the amount of glycerol released from triglycerides.
-
Data Analysis: Normalize the triglyceride levels to the total protein concentration for each sample.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the effect of an HSD17B13 inhibitor on mitochondrial function in hepatocytes.
Methodology:
-
Cell Culture: Seed hepatocytes in a Seahorse XF cell culture microplate.
-
Inhibitor Treatment: Treat the cells with the HSD17B13 inhibitor for a specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.
-
Mito Stress Test: Use a Seahorse XF Cell Mito Stress Test Kit. The assay involves the sequential injection of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time, and various parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated.
Conclusion
This compound represents a promising tool for the investigation of HSD17B13's role in liver disease. While specific data on this deuterated compound is still emerging, the broader research on HSD17B13 inhibitors, such as its parent compound and BI-3231, strongly supports the therapeutic potential of this target. Inhibition of HSD17B13 has been shown to mitigate key pathological features of NAFLD, including hepatocyte lipid accumulation and mitochondrial dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance HSD17B13 inhibitors as a novel treatment for chronic liver diseases. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to translate the compelling genetic validation of this target into a clinically effective therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Isolated Brain Mitochondria Respiration protocol [protocols.io]
- 4. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key therapeutic target in chronic liver disease. While specific data for HSD17B13-IN-62-d3 is not publicly available, this document synthesizes the current understanding from well-characterized inhibitors to inform researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is an enzyme predominantly found in the liver, where it is associated with lipid droplets.[1][2] Extensive genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3] This strong genetic validation has positioned HSD17B13 as a promising target for therapeutic intervention in chronic liver diseases.[1] The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinoids, requiring NAD+ as a cofactor for its activity.
Structure-Activity Relationship of HSD17B13 Inhibitors
The development of small molecule inhibitors for HSD17B13 has led to the identification of several potent chemical scaffolds. A prominent class of these inhibitors features a phenol group. For instance, the alkynyl phenol compound 1 served as a starting point for optimization, ultimately leading to the highly potent and selective inhibitor, BI-3231. The SAR studies highlight the importance of specific structural features for inhibitory activity.
Quantitative Data on HSD17B13 Inhibitors
The following table summarizes the inhibitory potencies of representative HSD17B13 inhibitors against the human enzyme, showcasing the impact of different chemical modifications and substrates.
| Compound/Inhibitor | Target/Assay | Substrate | IC50 | Reference Compound |
| Compound 1 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 µM | - |
| Human HSD17B13 | Retinol | 2.4 ± 0.1 µM | - | |
| Mouse HSD17B13 | - | Moderate Activity | - | |
| Human HSD17B11 | - | Good Selectivity | - | |
| BI-3231 (Compound 45) | Human HSD17B13 | - | Potent Inhibition | - |
| Human HSD17B13 (cellular) | - | 11 ± 5 nM | - | |
| Human HSD17B13 (enzymatic) | - | Kᵢ = 0.7 ± 0.2 nM | - | |
| Hsd17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | - |
| HSD17B13 | Leukotriene B3 | < 1 µM | - | |
| Hsd17B13-IN-31 | HSD17B13 | Estradiol | < 0.1 µM | - |
| HSD17B13 | Leukotriene B3 | < 1 µM | - |
Data synthesized from publicly available research on HSD17B13 inhibitors.
Experimental Protocols
The characterization of HSD17B13 inhibitors relies on a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay for HSD17B13 Activity (Luminescence-Based)
This assay measures the enzymatic activity of recombinant human HSD17B13 by quantifying the production of NADH.
-
Objective: To determine the IC50 value of an inhibitor against HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 enzyme (e.g., 50 nM final concentration)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol (e.g., 30 µM) or Leukotriene B4 (LTB4) (e.g., 10-50 µM)
-
Cofactor: NAD+ (e.g., 0.5 mM)
-
Test Compounds: Serial dilutions in DMSO
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent
-
Assay Plates: 384-well plates
-
-
Procedure:
-
Dispense diluted test compounds into the assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Prepare the enzyme solution by diluting recombinant HSD17B13 in chilled Assay Buffer.
-
Prepare the substrate/cofactor mix in Assay Buffer.
-
Add the enzyme solution to all wells except the negative controls.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Add the NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data with the positive control representing 100% inhibition and the negative control representing 0% inhibition.
-
Cell-Based Assay for HSD17B13 Activity
This assay quantifies the inhibitory effect of a compound on HSD17B13 activity within a cellular context.
-
Objective: To determine the cellular EC50 of an inhibitor.
-
Materials:
-
Human liver cell line (e.g., HepG2) or HEK293 cells overexpressing human HSD17B13.
-
Cell Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Substrate: Retinol
-
Test Compounds: Serial dilutions in DMSO.
-
Detection System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-expressing cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium (final DMSO concentration ≤ 0.5%).
-
Remove the old medium and add the medium containing the test compounds to the cells.
-
Incubate for a predetermined time (e.g., 1 hour).
-
Add the retinol substrate to the wells and incubate for an appropriate time (e.g., 4 hours).
-
Collect the cell lysates or supernatant for analysis.
-
Quantify the formation of the metabolite (e.g., retinaldehyde or retinoic acid) using LC-MS/MS.
-
Determine the dose-response curve to calculate the cellular IC50 value.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of HSD17B13, the enzymatic reaction it catalyzes, and a typical workflow for inhibitor discovery.
References
HSD17B13-IN-62-d3: A Technical Overview of Target Engagement in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Predominantly expressed in hepatocytes, HSD17B13 is a lipid droplet-associated enzyme.[1][3] Compelling genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[2] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype.
This technical guide focuses on HSD17B13-IN-62-d3, a deuterated small molecule inhibitor of HSD17B13. Deuteration is a common strategy in drug development to improve the pharmacokinetic properties of a compound, potentially by slowing its metabolism. This document provides a comprehensive overview of the target engagement of HSD17B13 inhibitors in hepatocytes, including quantitative data for the parent compound Hsd17B13-IN-62 and other key inhibitors, detailed experimental protocols for assessing target engagement, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
While specific target engagement and pharmacokinetic data for the deuterated compound this compound are not extensively available in public literature, the following tables summarize the available data for the parent compound, Hsd17B13-IN-62, and other well-characterized HSD17B13 inhibitors to provide a comparative context for its potency and target engagement.
Table 1: In Vitro Inhibitory Potency of HSD17B13 Inhibitors
| Compound Name | Target | Assay Type | Substrate(s) | IC50 | Species | Reference(s) |
| Hsd17B13-IN-62 | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | Not Specified | |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 1 nM | Human | |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 13 nM | Mouse | |
| BI-3231 | HSD17B13 | Cellular (HEK293) | - | 11 ± 5 nM | Human | |
| HSD17B13-IN-3 | HSD17B13 | Enzymatic | β-estradiol, Leukotriene B4 | 0.38 µM, 0.45 µM | Not Specified | |
| HSD17B13-IN-9 | HSD17B13 | Enzymatic | Not Specified | 0.01 µM | Not Specified | |
| HSD17B13-IN-31 | HSD17B13 | Enzymatic | Estradiol, Leukotriene B3 | < 0.1 µM, < 1 µM | Not Specified |
Table 2: Target Engagement and Selectivity of HSD17B13 Inhibitors
| Compound Name | Target | Assay Type | Value | Units | Notes | Reference(s) |
| BI-3231 | HSD17B13 | Thermal Shift (nanoDSF) | 16.7 | K (shift) | In the presence of NAD+ | |
| BI-3231 | HSD17B11 | Enzymatic | >10,000 | IC50 (nM) | High selectivity against the closest homolog | |
| BI-3231 | PTGS2 (COX2) | Safety Screen | 49 | % Inhibition @ 10 µM | Only significant off-target activity in a 44-target panel |
Signaling Pathway and Mechanism of Action
HSD17B13 is an enzyme localized to lipid droplets within hepatocytes that is involved in lipid and retinol metabolism. Its expression is induced by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. HSD17B13 is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde in the presence of its cofactor NAD+. The inhibition of this enzymatic activity is the primary mechanism through which small molecule inhibitors are thought to exert their therapeutic effects.
HSD17B13 signaling in hepatocytes.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This biochemical assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
Objective: To quantify the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Test Compound: this compound
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Detection Reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HSD17B13 enzyme, β-estradiol, and NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
Detection: Add the NAD(P)H-Glo™ detection reagent to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Data Acquisition: After a further incubation period in the dark (e.g., 60 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for IC50 determination.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To confirm the direct binding of this compound to HSD17B13 in intact hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Test Compound: this compound
-
Vehicle (DMSO)
-
Cell culture medium and reagents
-
PBS with protease inhibitors
-
Instrumentation for cell lysis (e.g., sonicator or freeze-thaw)
-
Thermal cycler or heating blocks
-
High-speed refrigerated centrifuge
-
SDS-PAGE and Western blotting equipment and reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment: Culture hepatocytes and treat with either this compound or vehicle (DMSO) for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cells in PBS with protease inhibitors and lyse the cells to release the proteins.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Western Blotting: Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using a specific anti-HSD17B13 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble HSD17B13 against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
CETSA experimental workflow.
Conclusion
HSD17B13 represents a genetically validated and promising target for the treatment of chronic liver diseases. The development of potent and selective inhibitors, such as Hsd17B13-IN-62 and its deuterated analog this compound, is a critical step towards a new therapeutic paradigm. The robust assessment of target engagement in hepatocytes using methodologies like enzymatic inhibition assays and CETSA is fundamental to the preclinical validation of these compounds. While further studies are required to fully characterize the properties of this compound, the available data on related inhibitors underscore the potential of this therapeutic strategy.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of HSD17B13-IN-62-d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. HSD17B13-IN-62-d3 is a deuterated small molecule inhibitor of HSD17B13. While specific pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available, this guide synthesizes the current understanding of HSD17B13 inhibition, the anticipated impact of deuteration on pharmacokinetic profiles, and provides generalized experimental protocols. This document is intended to serve as a valuable resource for researchers in the field of liver disease and drug development.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of NAD(P)H/NAD(P)+-dependent oxidoreductases.[1] It is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[1][2] Genome-wide association studies (GWAS) have identified that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing NAFLD, NASH, and cirrhosis.[1] The protein-truncating variant, rs72613567, has been shown to protect against the progression of chronic liver disease.[1] This genetic validation has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH and other liver disorders.
Functionally, HSD17B13 is believed to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD+. Overexpression of HSD17B13 has been shown to promote hepatic lipid accumulation.
This compound: A Deuterated Inhibitor
This compound is a deuterated analog of HSD17B13-IN-62, a potent inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 0.1 μM for estradiol in in vitro assays. The non-deuterated compound is described in patent WO2022103960.
The strategic incorporation of deuterium at specific metabolic sites can slow down drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen. While direct comparative data for this compound is not yet available, the principles of drug deuteration suggest a potentially improved pharmacokinetic profile compared to its non-deuterated counterpart.
Pharmacokinetics of HSD17B13 Inhibitors
The pharmacokinetic profiles of HSD17B13 inhibitors are under active investigation. As a representative example of a small molecule inhibitor, BI-3231 has been studied in preclinical models. It is important to note that the following data for BI-3231 is presented for illustrative purposes and the pharmacokinetic profile of this compound may differ.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of BI-3231 (a representative HSD17B13 Inhibitor)
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
|---|---|---|---|---|---|---|
| Mouse | IV | 1 mg/kg | - | - | 138 | 0.4 |
| Mouse | PO | 10 mg/kg | 47 | 0.5 | 68 | 0.8 |
| Rat | IV | 1 mg/kg | - | - | 123 | 0.6 |
Data for BI-3231 is derived from preclinical studies and is intended for comparative context only.
Table 2: Projected Impact of Deuteration on the Pharmacokinetic Profile of this compound
| Parameter | Expected Effect of Deuteration | Rationale |
|---|---|---|
| Metabolic Stability | Higher | Deuteration can slow metabolism at specific sites (Kinetic Isotope Effect). |
| Systemic Exposure (AUC) | Increased | Reduced metabolic clearance leads to higher overall drug exposure. |
| Half-life (t½) | Longer | Slower elimination results in a longer duration of action. |
| Oral Bioavailability | Potentially Increased | Reduced first-pass metabolism can improve the fraction of the drug reaching systemic circulation. |
These are projected effects based on the principles of drug deuteration and require experimental validation for this compound.
Pharmacodynamics and Mechanism of Action
The pharmacodynamic effects of HSD17B13 inhibitors are assessed by measuring target engagement and the downstream effects on biomarkers of liver health. By inhibiting the enzymatic activity of HSD17B13, these compounds are expected to mimic the protective effects observed with loss-of-function genetic variants.
The primary mechanism of action is the inhibition of the retinol dehydrogenase activity of HSD17B13. This is hypothesized to reduce the accumulation of triglycerides in lipid droplets within hepatocytes, a key pathological feature of NAFLD.
Signaling Pathway
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c) in the hepatocyte nucleus. HSD17B13 is then targeted from the endoplasmic reticulum to lipid droplets. Wild-type HSD17B13 catalyzes the conversion of retinol to retinaldehyde. Inhibition of HSD17B13 is expected to disrupt this pathway.
Caption: Proposed signaling pathway of HSD17B13 and the point of intervention by this compound.
Experimental Protocols
The following are generalized protocols for the characterization of HSD17B13 inhibitors. These can be adapted for the specific evaluation of this compound.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD⁺)
-
Assay buffer
-
Test compound (this compound)
-
Detection reagent for NADH production
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of the microplate.
-
Add the HSD17B13 enzyme to the wells.
-
Initiate the reaction by adding a substrate/cofactor mix containing estradiol and NAD⁺.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the production of NADH using a suitable detection system.
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in mice.
Animals: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Dosing:
-
Intravenous (IV): Formulate the test compound in a suitable vehicle and administer as a single bolus dose into the tail vein.
-
Oral (PO): Formulate the test compound in a suitable vehicle and administer by oral gavage.
-
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the plasma concentrations of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) from the plasma concentration-time data using non-compartmental analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
This compound represents a promising deuterated small molecule inhibitor for the potential treatment of NAFLD and NASH. While specific data on its pharmacokinetic and pharmacodynamic properties are eagerly awaited, the existing knowledge of HSD17B13 biology and the principles of drug deuteration provide a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and other inhibitors in this class.
References
HSD17B13-IN-62-d3: A Novel Inhibitor Targeting Hepatic Steatosis and Inflammation in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[2][4] This protective genetic evidence provides a strong rationale for the pharmacological inhibition of HSD17B13. This technical guide details the impact of HSD17B13 inhibition, with a focus on the representative inhibitor HSD17B13-IN-62-d3, on hepatic steatosis and inflammation, summarizing key preclinical findings and experimental methodologies. While specific public domain data for "this compound" is not available, this document utilizes data from well-characterized, potent, and selective HSD17B13 inhibitors as representative examples of this therapeutic class.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a highly prevalent condition characterized by the accumulation of fat in the liver (hepatic steatosis). A significant portion of individuals with NAFLD develop nonalcoholic steatohepatitis (NASH), a more severe form of the disease involving inflammation and liver cell damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The expression of HSD17B13 is significantly upregulated in patients with NAFLD. By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 is implicated in hepatic lipid metabolism and inflammatory pathways. Inhibition of HSD17B13 aims to replicate the protective phenotype observed in individuals with loss-of-function variants, thereby reducing hepatic lipid accumulation and mitigating inflammation.
Mechanism of Action of HSD17B13 Inhibition
The therapeutic effect of HSD17B13 inhibitors is believed to stem from their ability to modulate lipid metabolism and reduce pro-inflammatory signaling in the liver. HSD17B13 expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. By inhibiting HSD17B13, compounds like this compound are hypothesized to decrease the accumulation of lipids within hepatocytes, thus alleviating steatosis. Furthermore, HSD17B13 activity is linked to pro-inflammatory pathways, and its inhibition is expected to decrease the expression of inflammatory markers.
Data Presentation: Quantitative Data for Representative HSD17B13 Inhibitors
The following tables summarize preclinical data for representative, potent, and selective HSD17B13 inhibitors, which can be considered indicative of the expected profile for this compound.
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor (e.g., BI-3231)
| Parameter | Value | Description |
| IC50 | 1-10 nM | Potency against recombinant human HSD17B13 enzyme. |
| Cellular EC50 | 50-200 nM | On-target activity in cell-based assays. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters for a Representative HSD17B13 Inhibitor in Preclinical Models
| Parameter | Value | Model | Description |
| Dosing Frequency (Mouse) | Once or twice daily | Mouse | Dependent on pharmacokinetic profile. |
| Vehicle (Oral Gavage) | 0.5% Methylcellulose | Mouse | Common vehicle for oral administration. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against recombinant HSD17B13.
Protocol:
-
Recombinant human HSD17B13 enzyme is incubated with varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by adding a substrate, such as estradiol or leukotriene B4, and the cofactor NAD+.
-
The mixture is incubated at 37°C for a defined period.
-
The product formation is measured to determine the level of enzyme inhibition and calculate the IC50 value.
Cellular Target Engagement Assay
Objective: To confirm the inhibitor's activity in a cellular context.
Protocol:
-
HSD17B13-overexpressing cells are plated and allowed to adhere.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
Lipid accumulation is induced using oleic acid.
-
Intracellular triglyceride levels are measured to determine the inhibitor's effect on lipid accumulation, and the EC50 value is calculated.
In Vivo NASH Mouse Model Study
Objective: To evaluate the in vivo efficacy of the inhibitor in a disease-relevant model.
Protocol:
-
A diet-induced NASH model is established in mice, for instance, using a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD).
-
Mice are treated with the test compound or vehicle control via oral gavage for a specified duration.
-
At the end of the study, liver tissue is collected for histopathological analysis (H&E and Sirius Red staining), gene expression analysis of inflammatory and fibrotic markers, and lipidomics.
-
Serum markers of liver injury, such as ALT and AST, are also measured.
Mandatory Visualization
Signaling Pathway of HSD17B13 and Point of Inhibition
Caption: Proposed mechanism of HSD17B13 inhibition in hepatocytes.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
Caption: General workflow for characterizing a novel HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical data for representative inhibitors of HSD17B13 demonstrate potent and selective activity, leading to a reduction in hepatic steatosis and inflammation in cellular and animal models. While specific data for this compound is not yet in the public domain, the information presented in this guide, based on the broader class of HSD17B13 inhibitors, provides a strong foundation for its continued investigation and development as a potential treatment for liver disease. Further research will be critical to fully elucidate the therapeutic potential of targeting HSD17B13 in patients.
References
The Role of HSD17B13 in Chronic Liver Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a pivotal player in the pathogenesis of chronic liver diseases.[1] While its precise physiological functions are still under investigation, compelling genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are robustly associated with a reduced risk of developing and progressing through the spectrum of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] The most extensively studied of these is the rs72613567:T>TA splice variant, which leads to a truncated and enzymatically inactive protein.[1] This protective genetic association has propelled HSD17B13 into the spotlight as a promising therapeutic target, with several investigational therapies, including RNA interference (RNAi) agents and small molecule inhibitors, currently in clinical development.[3] This guide provides a comprehensive technical overview of the genetic evidence, molecular mechanisms, experimental methodologies, and therapeutic landscape related to HSD17B13 and its role in chronic liver diseases.
HSD17B13: Protein, Localization, and Function
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of a variety of substrates including steroids, fatty acids, and bile acids. Unlike many other members of this family, the expression of HSD17B13 is highly restricted to the liver, specifically within hepatocytes.
Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets (LDs), which are dynamic organelles central to the regulation of lipid and energy homeostasis. This localization is mediated by specific N-terminal domains.
Enzymatic Activity: The protein has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site. The protective loss-of-function variants of HSD17B13 exhibit reduced or absent enzymatic activity.
Genetic Variants of HSD17B13 and Their Impact on Liver Disease
Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been identified and linked to the risk and progression of chronic liver diseases. The most notable of these is a splice variant that results in protein truncation and a subsequent loss of function.
The rs72613567:TA Splice Variant
The most extensively studied variant is rs72613567, a T>TA insertion adjacent to the splice donor site of exon 6. This insertion leads to a frameshift and the production of a truncated, unstable, and enzymatically inactive HSD17B13 protein. The presence of the TA allele confers significant protection against the entire spectrum of chronic liver disease, from the initial stages of steatosis to the more severe outcomes of cirrhosis and hepatocellular carcinoma (HCC).
Quantitative Data on the Protective Effects of HSD17B13 Variants
The following tables summarize the quantitative data from large-scale genetic studies and meta-analyses on the association between HSD17B13 variants and the risk of various chronic liver diseases.
Table 1: Meta-analysis of the Association between HSD17B13 rs72613567:TA Variant and Liver Disease Risk
| Liver Disease Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Any Liver Disease | 0.73 | 0.61 - 0.87 | |
| Liver Cirrhosis | 0.81 | 0.76 - 0.88 | |
| Hepatocellular Carcinoma (HCC) | 0.64 | 0.53 - 0.77 | |
| Nonalcoholic Fatty Liver Disease (NAFLD) | 0.67 | 0.52 - 0.86 | |
| Alcoholic Liver Disease (ALD) | 0.82 | 0.74 - 0.90 | |
| Alcohol-related Cirrhosis | 0.77 | 0.65 - 0.90 |
Table 2: Association of HSD17B13 rs72613567:TA Variant with Histological Features of NAFLD
| Histological Feature | Association | Reference |
| Inflammation | Decreased | |
| Ballooning | Decreased | |
| Fibrosis | Reduced | |
| NAFLD Activity Score (NAS) | Lower | |
| Progression from Steatosis to NASH | Reduced Risk |
Signaling Pathways and Molecular Mechanisms
The precise mechanisms by which loss of HSD17B13 function confers hepatoprotection are an area of active investigation. Current evidence points to its roles in retinol metabolism, lipid homeostasis, and inflammation.
Transcriptional Regulation of HSD17B13
The expression of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c). LXRα, a nuclear receptor that senses cellular oxysterol levels, activates the transcription of SREBP-1c, which in turn binds to the promoter of HSD17B13 to induce its expression.
Interaction with Lipolytic Machinery
HSD17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets. This interaction is thought to influence lipolysis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in HSD17B13 research.
Genotyping of the HSD17B13 rs72613567 Variant
Objective: To determine the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in genomic DNA samples.
Methodology: TaqMan SNP Genotyping Assay.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from whole blood, saliva, or liver tissue samples using a commercially available kit (e.g., QIAamp DNA Mini Kit).
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
TaqMan Assay Setup:
-
Prepare a reaction mixture containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs72613567 (containing primers and VIC/FAM labeled probes), and the genomic DNA sample.
-
Include positive controls for each genotype (T/T, T/TA, TA/TA) and a no-template control (NTC).
-
-
Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument using the recommended thermal cycling conditions.
-
Data Analysis: Analyze the amplification plots to determine the genotype of each sample based on the fluorescence signals from the VIC and FAM dyes.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
Methodology: High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with an expression vector for human HSD17B13 or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing 5 µM all-trans-retinol. Incubate the cells for 8 hours at 37°C.
-
Sample Preparation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysate.
-
Perform a protein quantification assay on an aliquot of the lysate for normalization.
-
-
Retinoid Extraction: Extract retinoids from the remaining cell lysate using a suitable organic solvent.
-
HPLC Analysis: Analyze the extracted retinoids by reverse-phase HPLC to quantify the levels of retinaldehyde and retinoic acid.
-
Data Analysis: Normalize the amount of retinaldehyde and retinoic acid produced to the total protein concentration of each sample.
In Vivo Knockdown of HSD17B13 in Mice using AAV-shRNA
Objective: To achieve liver-specific knockdown of HSD17B13 in a mouse model of liver disease.
Methodology: Adeno-Associated Virus (AAV)-mediated delivery of short hairpin RNA (shRNA).
Protocol:
-
Animal Model: Utilize a relevant mouse model of chronic liver disease (e.g., high-fat diet-induced NAFLD).
-
AAV Vector Preparation: Use an AAV8 vector encoding an shRNA targeting mouse Hsd17b13 and a control AAV8 vector with a scrambled shRNA.
-
Vector Administration:
-
Dilute the AAV vectors to the desired concentration (e.g., 1 x 10^12 vector genomes/mouse) in sterile saline.
-
Administer the AAV vector suspension via a single tail vein injection to anesthetized mice.
-
-
Post-Injection Monitoring and Tissue Harvest:
-
Continue the disease-inducing diet for 2-4 weeks to allow for shRNA expression and target gene knockdown.
-
At the end of the study, collect blood and liver tissue for analysis.
-
-
Analysis of Knockdown Efficiency and Therapeutic Efficacy:
-
Gene and Protein Expression: Measure Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively.
-
Liver Injury Markers: Measure serum levels of ALT and AST.
-
Histopathology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function makes its protein product an attractive therapeutic target. The primary strategy is to inhibit the activity or reduce the expression of HSD17B13 in the liver to mimic the protective effect of the rs72613567:TA variant.
Therapeutic Modalities in Development
1. RNA Interference (RNAi) Therapeutics:
-
ARO-HSD (Arrowhead Pharmaceuticals): An investigational RNAi therapeutic designed to reduce the hepatic expression of HSD17B13. Phase I/II clinical trial results have shown that ARO-HSD significantly down-regulated liver HSD17B13 mRNA and protein expression and was associated with reductions in serum ALT and AST levels.
-
Rapirosiran (ALN-HSD, Alnylam Pharmaceuticals): An N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) that targets liver-expressed HSD17B13 mRNA. A Phase I study demonstrated that rapirosiran was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA.
2. Small Molecule Inhibitors:
-
INI-678 and INI-822 (Inipharm): Potent and selective small-molecule inhibitors of HSD17B13. Preclinical data for INI-678 showed a reduction in key markers of liver fibrosis in a human liver cell-based 3D liver-on-a-chip model. INI-822 is currently in Phase I clinical trials.
-
BI-3231 (Boehringer Ingelheim): A well-characterized, potent, and selective HSD17B13 inhibitor available as a chemical probe for open science.
Table 3: Overview of HSD17B13-Targeted Therapies in Clinical Development
| Therapeutic Agent | Company | Modality | Stage of Development | Clinical Trial Identifier |
| ARO-HSD | Arrowhead Pharmaceuticals | RNAi | Phase I/II | NCT04202354 |
| Rapirosiran (ALN-HSD) | Alnylam Pharmaceuticals | RNAi | Phase I | NCT04565717 |
| INI-822 | Inipharm | Small Molecule Inhibitor | Phase I | NCT05945537 |
Future Directions and Conclusion
HSD17B13 stands as a compelling example of how human genetics can illuminate disease biology and pave the way for novel therapeutic strategies for highly prevalent and serious conditions like chronic liver disease. While significant progress has been made, future research should focus on:
-
Elucidating the precise physiological substrates and enzymatic functions of HSD17B13.
-
Further delineating the downstream signaling pathways affected by HSD17B13 inhibition.
-
Long-term clinical efficacy and safety data from ongoing and future clinical trials of HSD17B13-targeted therapies.
-
Development of non-invasive biomarkers to identify patients most likely to benefit from HSD17B13 inhibition.
References
Methodological & Application
Application Notes: In Vitro Cell-Based Assays for the HSD17B13 Inhibitor, HSD17B13-IN-62-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. HSD17B13 is involved in the metabolism of steroids, fatty acids, and retinoids.[1][3] Specifically, it exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13's enzymatic activity is a key strategy in the development of novel therapeutics for liver disorders.
HSD17B13-IN-62-d3 is the deuterated form of HSD17B13-IN-62, a potent and selective inhibitor of HSD17B13. The deuterium labeling is primarily for use in pharmacokinetic studies or as an internal standard in mass spectrometry-based assays. For the purposes of in vitro cell-based functional assays, its biological activity is comparable to its non-deuterated counterpart. These application notes provide detailed protocols for the in vitro characterization of HSD17B13 inhibitors using cell-based assays.
HSD17B13 Signaling and Point of Inhibition
HSD17B13 is implicated in pathways related to lipid metabolism and inflammation. Its expression can be regulated by transcription factors like SREBP-1c, a key player in lipogenesis. The enzymatic activity of HSD17B13 influences the levels of bioactive lipids and retinoids, which can in turn affect inflammatory signaling pathways. By inhibiting HSD17B13, compounds like this compound are expected to modulate these pathways, potentially reducing liver injury and fibrosis.
Experimental Protocols
Protocol 1: HSD17B13 Cellular Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the enzymatic activity of HSD17B13 in a cellular context by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
Cell Lines: HEK293 or HepG2 cells are commonly used. For more consistent results, a stable cell line overexpressing HSD17B13 is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection Reagent: (If using transient transfection) e.g., Lipofectamine.
-
Test Compound: this compound.
-
Substrate: All-trans-retinol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient transfection, transfect cells with a mammalian expression vector encoding full-length human HSD17B13. A control group should be transfected with an empty vector.
-
-
Compound Treatment:
-
Plate the transfected or stable cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Substrate Addition and Incubation:
-
Add all-trans-retinol to the cell culture medium.
-
Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol to retinaldehyde.
-
-
Sample Collection and Analysis:
-
Harvest the cells and culture medium.
-
Extract retinoids from the cell lysate and medium.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
-
Data Analysis:
-
Normalize retinoid levels to the total protein concentration of the cell lysate.
-
Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control.
-
Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Downstream Marker Expression Assay (Anti-fibrotic Activity)
This assay evaluates the functional consequences of HSD17B13 inhibition by measuring the expression of key fibrotic markers.
Materials:
-
Cell Line: A suitable liver cell line, such as HepG2 or primary human hepatocytes.
-
Pro-fibrotic Stimulus: Transforming growth factor-beta 1 (TGF-β1).
-
Test Compound: this compound.
-
Instrumentation: qPCR for mRNA analysis or Western Blot/ELISA for protein analysis.
Methodology:
-
Cell Culture and Plating: Culture and plate the chosen liver cell line.
-
Induction of Fibrotic Response: Treat the cells with a pro-fibrotic stimulus, such as TGF-β1, to induce the expression of fibrotic genes.
-
Compound Treatment: Co-treat the cells with the pro-fibrotic stimulus and varying concentrations of this compound or a vehicle control.
-
Measurement of Fibrotic Markers:
-
After a suitable incubation period, harvest the cells.
-
Analyze the expression of key fibrotic markers such as α-SMA and COL1A1 at the mRNA (qPCR) or protein level (Western Blot/ELISA).
-
-
Data Analysis: Quantify the reduction in the expression of fibrotic markers in the presence of this compound compared to the control.
Data Presentation
The inhibitory activity of this compound and control compounds should be summarized in a clear and structured format for easy comparison.
Table 1: Exemplary Cellular IC50 Values for HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Substrate | Cellular IC50 | Reference |
| BI-3231 | Human HSD17B13 Overexpressing | Not specified | Not specified | Double-digit nM | |
| Compound 1 | Human HSD17B13 Overexpressing | Enzymatic | Estradiol | 1.4 ± 0.7 µM | |
| Compound 1 | Human HSD17B13 Overexpressing | Enzymatic | Retinol | 2.4 ± 0.1 µM |
Note: The table presents example data from published literature on other HSD17B13 inhibitors to provide a reference for expected potency.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of HSD17B13 inhibitors like this compound. The cellular activity assay provides a direct measure of target engagement and inhibition in a physiologically relevant context, while the downstream marker assay offers insights into the functional consequences of HSD17B13 inhibition. These assays are crucial for the preclinical evaluation of potential therapeutics targeting HSD17B13 for the treatment of chronic liver diseases.
References
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors using HSD17B13-IN-62-d3 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression.[1][2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that catalyzes the NAD+-dependent oxidation of various substrates, including estradiol, retinol, and leukotriene B4.[1] The inhibition of HSD17B13 is a promising therapeutic strategy to mitigate liver injury.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize novel inhibitors of HSD17B13, using HSD17B13-IN-62-d3 as a reference compound.
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
HSD17B13 plays a role in hepatic lipid metabolism and its expression is influenced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c). In turn, HSD17B13 can contribute to the maturation of SREBP-1c, creating a positive feedback loop that may enhance lipogenesis.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify HSD17B13 inhibitors involves a multi-stage process, from the initial screening of large compound libraries to the confirmation and characterization of lead candidates.
Data Presentation: this compound and Comparative Inhibitors
The following tables summarize the available quantitative data for HSD17B13-IN-62 and other notable HSD17B13 inhibitors for comparative purposes.
Table 1: Physicochemical Properties of HSD17B13-IN-62
| Property | Value | Reference |
| IUPAC Name | N-(2,5-dichloro-3-hydroxyphenyl)-... (Structure-based nomenclature) | |
| Molecular Formula | C₂₄H₁₇Cl₂F₃N₄O₄ | |
| Molecular Weight | 553.32 g/mol | |
| CAS Number | 2770247-32-8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Note: The "-d3" designation suggests a deuterated analog of HSD17B13-IN-62, though specific data for this isotopic variant is not widely available. The data presented here pertains to the parent compound.
Table 2: In Vitro Potency of HSD17B13 Inhibitors
| Compound Name | Target Species | Assay Type | IC50 | Reference |
| HSD17B13-IN-62 | Human | Enzymatic (Estradiol) | ≤ 0.1 µM | |
| BI-3231 | Human | Enzymatic | 1 nM | |
| Mouse | Enzymatic | 13 nM | ||
| Compound 32 | Human | Enzymatic | 2.5 nM | |
| EP-036332 | Human | Enzymatic | 14 nM | |
| Mouse | Enzymatic | 2.5 nM |
Experimental Protocols
Protocol 1: Luminescence-Based High-Throughput Screening Assay
This protocol describes a robust and sensitive luminescence-based assay suitable for the primary screening of large compound libraries to identify inhibitors of HSD17B13. The assay measures the production of NADH, which is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
This compound (or a well-characterized inhibitor as a positive control)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NAD(P)H-Glo™ Detection Reagent (Promega or equivalent)
-
384-well white, flat-bottom microplates
-
Acoustic liquid handler or other automated liquid handling system
-
Luminometer
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense test compounds and controls (this compound for positive control, DMSO for negative control) into the 384-well microplates. The final concentration of DMSO should be kept consistent across all wells, typically ≤ 1%.
-
Enzyme Addition: Add recombinant HSD17B13 enzyme diluted in assay buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Incubation with Inhibitor: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer. Add this mix to each well to initiate the enzymatic reaction. Final concentrations of substrate and cofactor should be optimized and are typically around their Km values if known (e.g., 10-20 µM for estradiol and 200-500 µM for NAD+).
-
Enzymatic Reaction: Incubate the plates at room temperature or 37°C for a defined period (e.g., 60-120 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
NADH Detection: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions. Add the detection reagent to each well.
-
Signal Development: Incubate the plates for 30-60 minutes at room temperature in the dark to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
-
For hit confirmation, perform dose-response curves and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: LC-MS Based Orthogonal Assay for Hit Confirmation
This protocol provides a highly specific method for confirming the activity of hits identified in the primary screen by directly measuring the formation of the reaction product (estrone from estradiol).
Materials and Reagents:
-
Same as Protocol 1, excluding the NAD(P)H-Glo™ Detection Reagent.
-
Acetonitrile with 0.1% formic acid (for reaction quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction in a microplate as described in Protocol 1 (steps 1-5).
-
Reaction Quenching: Stop the reaction at a specific time point by adding an equal volume of cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Sample Preparation: Centrifuge the plates to pellet any precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the substrate (e.g., estradiol) and the product (e.g., estrone).
-
Data Analysis:
-
Determine the amount of product formed in the presence of the test compound compared to the DMSO control.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of HSD17B13 inhibitors. The use of a well-characterized reference compound such as this compound is crucial for assay validation and quality control. These methodologies are essential for the discovery and development of novel therapeutics for the treatment of chronic liver diseases.
References
Application Notes and Protocols for Lipid Droplet Accumulation Assay Using HSD17B13-IN-62-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3] Studies have shown that increased expression of HSD17B13 is associated with greater lipid accumulation in hepatocytes.[4] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of chronic liver diseases. This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and NASH.
HSD17B13-IN-62-d3 is a deuterated version of HSD17B13-IN-62, a potent small molecule inhibitor of HSD17B13 enzymatic activity. This compound serves as a valuable research tool for investigating the cellular functions of HSD17B13 and for screening potential therapeutic agents. These application notes provide a detailed protocol for utilizing this compound in a cell-based lipid droplet accumulation assay.
Principle of the Assay
This assay quantifies the accumulation of intracellular lipid droplets in a suitable cell line (e.g., Huh7 or HepG2 human hepatoma cells) upon oleic acid challenge. The inhibitory effect of this compound on lipid droplet formation is measured by staining the cells with a lipophilic dye, such as Nile Red, followed by fluorescence microscopy and image analysis or by fluorescence plate reader. A reduction in the fluorescent signal in the presence of the inhibitor indicates its efficacy in preventing lipid accumulation.
Data Presentation
Table 1: Inhibitory Effect of this compound on Oleic Acid-Induced Lipid Droplet Accumulation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lipid Accumulation |
| Vehicle Control (0.1% DMSO) | - | 150.2 | 12.5 | 0% |
| Oleic Acid (100 µM) | - | 850.7 | 45.3 | - |
| This compound | 0.1 | 675.4 | 38.1 | 25.0% |
| This compound | 1 | 420.1 | 29.8 | 61.4% |
| This compound | 10 | 210.9 | 18.9 | 91.2% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Huh7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Nile Red stain
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde
-
96-well black, clear-bottom imaging plates
Experimental Workflow
Caption: Experimental workflow for the lipid droplet accumulation assay.
Step-by-Step Procedure
1. Cell Culture and Seeding a. Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. On Day 1, seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. c. Incubate for 24 hours to allow for cell attachment.
2. Preparation of Oleic Acid-BSA Complex a. Prepare a 10 mM stock solution of oleic acid in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. c. To prepare the working solution, slowly add the oleic acid stock solution to the BSA solution while stirring to achieve a final concentration of 1 mM oleic acid in 1% BSA. This will be the 10X stock solution.
3. Compound Preparation and Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. On Day 2, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. c. Remove the culture medium from the cells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle (0.1% DMSO). d. Incubate for 1 hour at 37°C. e. Add 10 µL of the 10X oleic acid-BSA complex to the appropriate wells to induce lipid droplet accumulation (final concentration 100 µM). Include wells with vehicle control (no oleic acid) and oleic acid-only controls. f. Incubate for 24 hours at 37°C.
4. Staining and Imaging a. On Day 3, carefully aspirate the medium from the wells. b. Wash the cells twice with 100 µL of PBS. c. Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature. d. Wash the cells twice with 100 µL of PBS. e. Prepare a 1 µg/mL working solution of Nile Red in PBS. f. Add 100 µL of the Nile Red solution to each well and incubate for 15 minutes at room temperature, protected from light. g. Wash the cells twice with 100 µL of PBS. h. Add 100 µL of PBS to each well for imaging. i. Acquire images using a fluorescence microscope with appropriate filters for Nile Red (e.g., excitation at 488 nm, emission at 550 nm). Alternatively, quantify the fluorescence intensity using a plate reader.
5. Data Analysis a. Using image analysis software (e.g., ImageJ), quantify the mean fluorescence intensity per cell for each well. b. Calculate the percentage inhibition of lipid accumulation for each concentration of this compound using the following formula:
Signaling Pathway
Caption: Inhibition of HSD17B13 by this compound reduces lipid droplet accumulation.
References
Application Notes and Protocols: HSD17B13 Enzymatic Activity Assay with HSD17B13-IN-62-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Human genetic studies have identified HSD17B13 as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, suggesting that inhibiting its enzymatic activity could be a viable therapeutic strategy.
HSD17B13 is an oxidoreductase that utilizes NAD+ as a cofactor to catalyze the conversion of substrates such as steroids (e.g., β-estradiol) and retinoids (e.g., retinol). HSD17B13-IN-62-d3 is a potent inhibitor of HSD17B13, serving as a critical tool for in vitro studies to investigate the enzyme's function and to screen for novel therapeutic agents. These application notes provide a detailed protocol for a cell-free enzymatic activity assay using this compound.
Signaling Pathway and Mechanism of Action
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The Liver X Receptor α (LXRα) can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn upregulates the transcription of the HSD17B13 gene. Once expressed, HSD17B13 localizes to lipid droplets and catalyzes the NAD+-dependent oxidation of its substrates. Small molecule inhibitors like this compound directly bind to the enzyme, blocking this catalytic activity.
Data Presentation: Inhibitor Potency
This compound is a deuterated version of a potent inhibitor. Its inhibitory activity against HSD17B13 has been quantified, and a comparison with other known inhibitors provides context for its utility in research.
| Compound Name | Target | IC50 | Substrate Used | Notes / Reference |
| This compound | HSD17B13 | <0.1 µM | Estradiol | Deuterated inhibitor for NAFLD research. |
| HSD17B13-IN-9 | HSD17B13 | 0.01 µM | Not Specified | Potent inhibitor for NAFLD research. |
| BI-3231 | HSD17B13 | Kᵢ = 0.7 ± 0.2 nM | Estradiol | A potent and selective chemical probe available for open science. |
| Compound 1 (Pfizer) | HSD17B13 | 200 nM | β-estradiol | A fluorophenol-containing compound identified via high-throughput screening. |
| INI-678 | HSD17B13 | ≤ 0.1 µM | Not Specified | Reported to reduce markers of liver fibrosis. |
Note: IC50 values can vary based on assay conditions such as enzyme and substrate concentrations. Direct comparison should be made with caution.
Experimental Protocols
Biochemical Assay for HSD17B13 Activity and Inhibition using NADH Detection
This protocol describes a homogenous, bioluminescent assay to measure the enzymatic activity of recombinant HSD17B13 by quantifying the amount of NADH produced.
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against purified HSD17B13 enzyme.
Assay Principle: HSD17B13 catalyzes the oxidation of a substrate (e.g., β-estradiol) to its product (e.g., estrone) while reducing the cofactor NAD+ to NADH. The amount of NADH produced is directly proportional to the enzyme's activity. The NADH-Glo™ Detection System uses a reductase enzyme to reduce a pro-luciferin substrate into luciferin in the presence of NADH. The luciferin is then used by a luciferase enzyme to generate a light signal that is quantified with a luminometer. An inhibitor will decrease the rate of NADH production, leading to a reduced luminescent signal.
Materials and Reagents:
-
Purified, recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol (Sigma, E8875)
-
Cofactor: NAD+ (Sigma, N8285)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
DMSO (Dimethyl sulfoxide)
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega, G9061)
-
Solid white, 384-well assay plates (e.g., Corning 3824)
-
Plate reader capable of measuring luminescence
Detailed Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 1:3.162 dilution). This will be the 50x final assay concentration (FAC) plate.
-
-
Assay Plate Setup:
-
Using an automated liquid handler, dispense a small volume (e.g., 80 nL) of the serially diluted this compound or DMSO (for high and low controls) into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant HSD17B13 enzyme in assay buffer.
-
Add 2 µL of the enzyme solution to each well to achieve a final concentration of approximately 30-50 nM.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mixture in assay buffer. For example, a mix containing β-estradiol (final concentration ~12 µM) and NAD+ (final concentration ~500 µM).
-
Add 2 µL of the substrate/cofactor mix to each well to start the enzymatic reaction. The final reaction volume will be approximately 4 µL.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
NADH Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add an equal volume (4 µL) of the detection reagent to each well to stop the enzymatic reaction and initiate the luminescent signal generation.
-
-
Signal Development and Data Acquisition:
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The data from the "DMSO only" wells (no inhibitor) will represent 0% inhibition (high control), and wells without enzyme or with a saturating concentration of a known inhibitor will represent 100% inhibition (low control).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)) (where RLU is Relative Luminescence Units)
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the HSD17B13 biochemical assay.
References
Application Notes and Protocols for HSD17B13 Inhibitors in the Study of Protein-Truncating Variants
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of HSD17B13 inhibitors, exemplified by compounds like HSD17B13-IN-62, to investigate the biology of protein-truncating variants of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and their protective role in chronic liver diseases.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that protein-truncating variants of HSD17B13, such as the splice variant rs72613567:TA, are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[3][4][5] These loss-of-function variants result in an unstable and truncated protein with reduced enzymatic activity. This protective genetic association has positioned HSD17B13 as a compelling therapeutic target for the treatment of liver diseases. Small molecule inhibitors of HSD17B13, such as HSD17B13-IN-62, are critical tools for mimicking the protective effects of these genetic variants and for elucidating the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor (e.g., BI-3231)
| Parameter | Value Range | Assay Type | Description |
| IC50 | 1-10 nM | Recombinant Enzyme Assay | Potency against the purified HSD17B13 enzyme. |
| Cellular EC50 | 50-200 nM | Cell-Based Assay | On-target activity in a cellular context, often in HSD17B13-overexpressing cells. |
Note: Data for HSD17B13-IN-62 is not publicly available and the table reflects typical values for potent and selective inhibitors like BI-3231.
Table 2: Pharmacokinetic Properties of a Representative HSD17B13 Inhibitor in Preclinical Models
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability | Moderate to High | Mouse | Oral (gavage) |
| Dosing Frequency | Once or twice daily | Mouse | Oral (gavage) |
Note: Specific pharmacokinetic parameters for HSD17B13-IN-62 are not detailed in the public domain. Researchers should perform their own pharmacokinetic studies.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., a specific retinoid or steroid)
-
Cofactor (e.g., NAD+)
-
Test compound (e.g., HSD17B13-IN-62)
-
Assay buffer
-
Detection reagents
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular HSD17B13 Activity Assay
Objective: To assess the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a cellular context.
Materials:
-
HSD17B13-overexpressing cells (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., HSD17B13-IN-62)
-
Lipid loading solution (e.g., oleic acid)
-
Cell lysis buffer
-
Reagents for measuring a downstream marker of HSD17B13 activity (e.g., specific lipid species) or a reporter assay.
-
PBS
Procedure:
-
Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control for a predetermined time (e.g., 24 hours).
-
Induce lipid accumulation by treating the cells with a lipid loading solution for a specified duration.
-
Wash the cells with PBS and then lyse them.
-
Measure the downstream marker of HSD17B13 activity in the cell lysates.
-
Calculate the percentage of inhibition and determine the EC50 value.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of nonalcoholic steatohepatitis.
Materials:
-
Male C57BL/6J mice
-
NASH-inducing diet (e.g., high-fat, high-fructose diet or a diet deficient in choline and defined by L-amino acids, supplemented with high fat).
-
HSD17B13 inhibitor (e.g., HSD17B13-IN-62)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in sterile water).
-
Tools for oral gavage, blood collection, and tissue harvesting.
Procedure:
-
Induce NASH in mice by feeding them the specialized diet for 8-16 weeks.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood for serum biomarker analysis (e.g., ALT, AST).
-
Harvest liver tissue for histopathological analysis (H&E and Sirius Red staining), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and lipidomics.
-
Compare the outcomes between the treatment and vehicle groups to assess efficacy.
Visualization of Pathways and Workflows
Caption: Simplified HSD17B13 signaling pathway and points of intervention.
Caption: General workflow for characterizing a novel HSD17B13 inhibitor.
Caption: Rationale for HSD17B13 inhibition based on human genetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
Troubleshooting & Optimization
HSD17B13-IN-62-d3 solubility and stability issues in cell culture media
A comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of HSD17B13-IN-62-d3 in cell culture media.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with this compound, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Given the limited publicly available data for this specific deuterated compound, this resource also incorporates data from other well-characterized HSD17B13 inhibitors and general best practices for handling hydrophobic small molecules in cell culture.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[3]
Q2: What is a typical stock solution concentration for this compound?
Q3: How should I store the stock solution of this compound?
A3: To ensure stability and prevent degradation, stock solutions of HSD17B13 inhibitors should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Some inhibitors may also require protection from light.
Q4: My this compound precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic small molecules and can be caused by several factors:
-
Exceeding Aqueous Solubility: The final concentration in your experiment may be higher than the compound's solubility limit in the aqueous medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the medium can cause the compound to "crash out" of solution as the solvent environment abruptly changes.
-
Media Components: Interactions with salts, proteins (especially in serum), and other components of the cell culture medium can reduce solubility.
-
pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution.
To prevent precipitation, consider the following strategies:
-
Lower the Final Concentration: Use the lowest effective concentration of the inhibitor in your experiments.
-
Optimize Dilution: Instead of a single-step dilution, perform a serial dilution of your DMSO stock in the cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Serum Concentration: If your experimental design allows, a higher serum concentration can sometimes help to keep hydrophobic compounds in solution.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: The tolerance to DMSO varies between cell lines, but as a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues with this compound in cell culture experiments.
Problem 1: Compound Precipitation in Cell Culture Medium
-
Observation: Cloudiness, visible particles, or a film at the bottom of the culture vessel after adding this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: Inconsistent or Lack of Biological Activity
-
Observation: Variable results between experiments or no observable effect of the inhibitor.
-
Possible Causes & Solutions:
-
Compound Degradation:
-
Solution: Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Assess the stability of the inhibitor in your cell culture medium at 37°C over the time course of your experiment. If the compound is unstable, you may need to replenish it by changing the medium with a fresh inhibitor at regular intervals.
-
-
Incomplete Dissolution:
-
Solution: Visually inspect your stock and working solutions for any precipitate before use. If necessary, gently warm or sonicate the stock solution to ensure complete dissolution.
-
-
Sub-optimal Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.
-
-
III. Data Presentation
Solubility and Stability of HSD17B13 Inhibitors (Reference Data)
As specific quantitative data for this compound is limited, the following tables summarize available information for other HSD17B13 inhibitors to provide a general reference.
Table 1: Solubility of Representative HSD17B13 Inhibitors
| Compound | Solvent System | Solubility | Notes |
| HSD17B13-IN-62 | DMSO | Typically soluble (e.g., 10 mM) | Limited public data available. |
| BI-3231 | DMSO | 125 mg/mL | Requires ultrasonication and warming to 60°C. |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Formulation for in vivo studies. |
| HSD17B13-IN-8 | DMSO | 100 mg/mL | Requires sonication. |
Table 2: Stability of Representative HSD17B13 Inhibitor Stock Solutions
| Compound | Storage Condition | Stability Period | Notes |
| General HSD17B13 Inhibitors | -80°C | Up to 6 months | Recommended for long-term storage. |
| General HSD17B13 Inhibitors | -20°C | Up to 1 month | Suitable for short-term storage. |
| HSD17B13-IN-9 | -80°C | 6 months | Protect from light, stored under nitrogen. |
| HSD17B13-IN-9 | -20°C | 1 month | Protect from light, stored under nitrogen. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stock solution of this compound in DMSO and subsequent working solutions in cell culture medium.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes. e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid cytotoxicity. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experiments.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest
-
96-well clear-bottom plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 2, 6, and 24 hours).
-
At each time point, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
Optionally, for a quantitative assessment, measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance over the vehicle control indicates precipitation.
-
The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration under these conditions.
V. Visualizations
HSD17B13 Signaling in Non-Alcoholic Fatty Liver Disease (NAFLD)
Caption: HSD17B13's role in NAFLD and the point of inhibition.
General Experimental Workflow for Using this compound
Caption: General workflow for cell-based assays.
References
Optimizing HSD17B13-IN-62-d3 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro experimental concentrations of HSD17B13-IN-62-d3. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Disclaimer: As of November 2025, there is limited publicly available information specifically for this compound. The "-d3" suffix indicates that the compound is deuterated, a modification often used to alter the metabolic profile for in vivo studies without significantly changing its fundamental biochemical activity.[1] Therefore, this guide is based on the known biology of the HSD17B13 target and data from other well-characterized HSD17B13 inhibitors.[2][3] This information should be adapted based on empirical observations with your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a deuterated small molecule inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the enzymatic activity of HSD17B13, the inhibitor aims to replicate the protective effects observed in individuals with these genetic variants.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay? A2: For a novel HSD17B13 inhibitor, it is recommended to start with a broad concentration range to determine its potency (EC50) and potential cytotoxicity. A typical starting range for an initial dose-response experiment would be from 1 nM to 10 µM. Potent, well-characterized inhibitors often show efficacy in the double-digit nanomolar range in cellular assays.
Q3: How do I determine the optimal concentration for my experiments? A3: The optimal concentration must be determined empirically for each specific assay and cell line. You should generate a dose-response curve to find the half-maximal effective concentration (EC50). In parallel, a cytotoxicity assay should be performed to ensure the selected concentration is not toxic to the cells. The ideal concentration will provide a significant on-target biological effect while having minimal impact on cell viability.
Q4: What solvent should I use for this compound and how should I store it? A4: While specific data for this compound is not available, HSD17B13 inhibitors are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.
Q5: What are the expected phenotypic effects of inhibiting HSD17B13 in liver cells? A5: Based on its proposed function, inhibiting HSD17B13 is expected to alter hepatic lipid metabolism. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes. Therefore, inhibition may lead to changes in lipid droplet morphology, retinoid signaling, and potentially a reduction in inflammatory responses. Studies on loss-of-function variants suggest inhibition may reduce liver inflammation and fibrosis.
Q6: Which signaling pathways are regulated by HSD17B13? A6: HSD17B13 expression is influenced by key regulators of lipid metabolism, including Liver X receptor-α (LXR-α) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Recent studies have also shown that HSD17B13 can promote leukocyte adhesion through a platelet-activating factor (PAF)/STAT3 signaling pathway, linking its activity to inflammatory processes in the liver.
Quantitative Data Summary
While specific data for this compound is not public, the table below summarizes reported potency for other representative HSD17B13 inhibitors to provide a contextual benchmark.
| Compound | Assay Type | Target Species | Potency (IC50 / Kᵢ) | Reference |
| BI-3231 | Biochemical (Enzyme) | Human | Kᵢ: 1 nM | |
| BI-3231 | Cell-Based | Human | IC50: 29 nM | |
| HSD17B13-IN-9 | Biochemical (Enzyme) | Human | IC50: 10 nM | |
| Hsd17B13-IN-62 | Biochemical (Enzyme) | Not Specified | IC50: < 100 nM |
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling in hepatic lipid metabolism and inflammation.
References
Potential off-target effects of HSD17B13-IN-62-d3 and mitigation strategies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of HSD17B13 inhibitors, using HSD17B13-IN-62-d3 as a case study, and offers strategies for mitigation. Given the limited publicly available data on this compound, this guide leverages information from the well-characterized HSD17B13 inhibitor, BI-3231, as a representative example to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, localized to the surface of lipid droplets within hepatocytes.[1][2] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect has made HSD17B13 a promising therapeutic target for the development of inhibitors to treat these conditions.[5]
Q2: What are the potential on-target effects of inhibiting HSD17B13?
The primary on-target effect of HSD17B13 inhibition is the modulation of lipid and retinol metabolism in the liver. HSD17B13 is understood to function as a retinol dehydrogenase, converting retinol to retinaldehyde. By inhibiting this enzymatic activity, HSD17B13 inhibitors are expected to mimic the protective effects of the genetic loss-of-function variants, leading to:
-
Reduced hepatic lipid accumulation.
-
Decreased liver inflammation and fibrosis.
Q3: What are the potential off-target effects of HSD17B13 inhibitors like this compound?
While specific off-target data for this compound is not publicly available, potential off-target effects are a critical consideration for any small molecule inhibitor. The human HSD17B family includes 15 members with significant structural homology, particularly HSD17B11 which shares 85% sequence similarity with HSD17B13. Inhibition of other HSD family members could lead to unintended effects on steroid hormone metabolism and other physiological processes. Additionally, off-target interactions with other classes of enzymes, such as kinases, are possible and should be investigated.
Q4: How can I assess the selectivity of my HSD17B13 inhibitor?
A comprehensive assessment of inhibitor selectivity involves a multi-tiered approach:
-
In Vitro Biochemical Assays: Test the inhibitor against a panel of purified HSD family members and other relevant enzymes to determine its IC50 or Ki values.
-
Cell-Based Assays: Confirm target engagement and assess the inhibitor's effects on downstream signaling pathways in a relevant cell model (e.g., primary human hepatocytes).
-
Proteome-wide Profiling: Employ techniques like chemical proteomics or thermal shift assays to identify a broader range of potential off-targets in an unbiased manner.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Mitigation Strategy |
| Unexpected Cellular Phenotype | Off-target effects of the inhibitor. | 1. Confirm with a Structurally Unrelated Inhibitor: Use a different HSD17B13 inhibitor with a distinct chemical scaffold to see if the phenotype persists.2. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce HSD17B13 expression and compare the phenotype to that observed with the inhibitor.3. Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations to distinguish on-target from off-target effects, which typically occur at higher concentrations. |
| Inconsistent Results In Vitro | Compound precipitation or assay interference. | 1. Check Solubility: Ensure the inhibitor is fully soluble in the assay buffer at the tested concentrations.2. Optimize Assay Conditions: Adjust buffer composition, pH, and incubation times to ensure robust and reproducible results. |
| Lack of In Vivo Efficacy | Poor pharmacokinetic properties or insufficient target engagement. | 1. Pharmacokinetic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.2. Measure Target Engagement: Use techniques like positron emission tomography (PET) or analysis of downstream biomarkers in tissue samples to confirm the inhibitor is reaching and binding to HSD17B13 in the liver. |
Quantitative Data Summary
The following table summarizes the selectivity profile of the well-characterized HSD17B13 inhibitor, BI-3231, which serves as a benchmark for newly developed inhibitors.
| Target | IC50 / Ki Value | Species | Notes |
| HSD17B13 | IC50: 1 nM | Human | Potent inhibition. |
| HSD17B13 | IC50: 13 nM | Mouse | High potency is maintained across species. |
| HSD17B13 | Ki: 0.7 ± 0.2 nM | Human | Demonstrates strong binding affinity. |
| HSD17B11 | IC50: >10,000 nM | Not Specified | High selectivity against the closest homolog. |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., PBS)
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the serially diluted inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence, which is proportional to the amount of NADH produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target engagement in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Test inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot or ELISA reagents for HSD17B13 detection
Procedure:
-
Treat cells with various concentrations of the test inhibitor or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler.
-
Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble HSD17B13 at each temperature using Western blot or ELISA.
-
Binding of the inhibitor will stabilize the protein, leading to a shift in the melting curve to higher temperatures.
Visualizations
Caption: HSD17B13 signaling and function in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13-IN-62-d3 Cytotoxicity Assessment in Hepatic Cell Lines
Disclaimer: As of November 2025, there is no publicly available information specifically detailing the cytotoxic profile of a compound designated "HSD17B13-IN-62-d3". This technical support guide has been developed based on the established biology of the target protein, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and general principles for the cytotoxic evaluation of small molecule inhibitors in hepatic cell lines. The provided data and protocols are illustrative and should be adapted based on empirical findings with the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing the cytotoxicity of an HSD17B13 inhibitor like this compound in hepatic cell lines?
A1: HSD17B13 is a protein predominantly expressed in the liver, specifically localized to lipid droplets within hepatocytes.[1][2] As inhibitors like this compound are designed to act within these cells, hepatic cell lines are the most physiologically relevant in vitro models to evaluate potential compound-induced liver injury.[1] Assessing cytotoxicity early in the drug development process is critical for de-risking compounds and ensuring a favorable safety profile.[1]
Q2: Which hepatic cell lines are recommended for an initial cytotoxicity screen of this compound?
A2: Given that HSD17B13 is primarily a liver-specific protein, cell lines of hepatic origin are the most appropriate for these studies.[3] Commonly used and recommended cell lines include:
-
HepG2: A human hepatoma cell line widely used in liver metabolism and toxicity studies.
-
Huh7: Another well-differentiated human hepatoma cell line, frequently used in studies of liver disease and lipid metabolism.
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte and biliary-like cells.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro liver studies due to their high physiological relevance, though their use can be limited by availability and short-term viability.
The choice of cell line should be guided by the specific research question and the expression level of HSD17B13 in the chosen model.
Q3: What is the potential mechanism of action for this compound and how might it cause cytotoxicity?
A3: HSD17B13 is understood to function as a retinol dehydrogenase, converting retinol to retinaldehyde. An inhibitor like this compound is expected to block this enzymatic activity. Potential mechanisms of cytotoxicity could include:
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Alteration of Retinoid Homeostasis: Disruption of retinol metabolism could lead to an accumulation of retinol or a deficit of retinaldehyde and its downstream metabolites, which are vital for various cellular processes.
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Disruption of Lipid Metabolism: As HSD17B13 is located on lipid droplets, its inhibition might interfere with lipid storage and mobilization, potentially leading to lipotoxicity.
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Modulation of Inflammatory Pathways: HSD17B13 is implicated in regulating inflammatory responses, and inhibiting its function could alter inflammatory signaling, which might have cytotoxic consequences.
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Off-Target Effects: The inhibitor may have off-target activities that induce cytotoxicity independent of HSD17B13 inhibition.
Q4: We are observing a discrepancy between our MTT and LDH assay results. What could be the cause?
A4: Discrepancies between different cytotoxicity assays can provide valuable insights into the mechanism of cell death. For example, a compound might decrease the MTT signal (suggesting mitochondrial dysfunction) without a significant increase in LDH release (indicating intact cell membranes). This could point towards an apoptotic or metabolically disruptive mechanism rather than overt necrosis. It is also possible that the compound interferes with the assay chemistry itself.
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of novel inhibitors in hepatic cell lines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly and use fresh tips for each replicate. |
| Inconsistent Dose-Response Curve | - Incorrect compound dilutions- Compound instability in culture medium- Suboptimal assay incubation time | - Prepare fresh serial dilutions for each experiment.- Check the stability of the compound in your medium at 37°C.- Optimize the incubation time; the cytotoxic effect may be time-dependent. |
| High Background Signal in Vehicle Control Wells | - Solvent (e.g., DMSO) toxicity- Poor cell health prior to experiment- Microbial contamination | - Ensure the final vehicle concentration is non-toxic (typically <0.5% for DMSO).- Use cells in the exponential growth phase and at a consistent passage number.- Regularly test cell cultures for contamination. |
| "Bell-Shaped" Dose-Response Curve | - Compound precipitation at high concentrations- Off-target effects at higher doses- Compound interference with assay reagents | - Visually inspect wells for signs of precipitation.- Lower the highest concentration of the compound tested.- Run a cell-free assay to check for direct interference with assay reagents. |
| No Observed Cytotoxicity | - Compound is not cytotoxic in the chosen cell line- Insufficient incubation time- Low HSD17B13 expression in the cell model | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Confirm the expression and activity of HSD17B13 in your cell line. |
Experimental Protocols & Data
Illustrative Cytotoxicity Data for this compound
The following tables present hypothetical data for the half-maximal inhibitory concentration (IC50) of this compound in various hepatic cell lines after a 48-hour incubation period.
Table 1: IC50 Values from Different Viability Assays
| Cell Line | MTT Assay (µM) | LDH Release Assay (µM) | ATP-Based Assay (µM) |
| HepG2 | 45.2 | > 100 | 52.8 |
| Huh7 | 38.9 | > 100 | 41.5 |
| HepaRG | 62.1 | > 100 | 75.3 |
| PHH | 25.6 | 89.4 | 29.1 |
Table 2: Time-Dependency of Cytotoxicity (HepG2 Cells, ATP-Based Assay)
| Incubation Time | IC50 (µM) |
| 24 hours | 88.7 |
| 48 hours | 52.8 |
| 72 hours | 35.1 |
Detailed Experimental Protocol: ATP-Based Viability Assay
This protocol outlines a standard procedure for assessing cytotoxicity using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Culture hepatic cell lines (e.g., HepG2, Huh7) in appropriate growth medium.
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., medium with the same final DMSO concentration as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
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Include wells with medium only for background luminescence measurement.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Potential mechanism of HSD17B13 inhibitor cytotoxicity.
References
How to minimize variability in HSD17B13-IN-62-d3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HSD17B13 inhibitor, HSD17B13-IN-62-d3. The guidance provided is based on established principles for working with HSD17B13 inhibitors, as specific data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is located on the surface of lipid droplets.[1][2][3] Genetic studies have revealed that individuals with certain loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][4] This protective effect makes HSD17B13 an attractive target for the development of inhibitor drugs aiming to treat these conditions.
Q2: What is the enzymatic function of HSD17B13?
A2: HSD17B13 is known to have retinol dehydrogenase activity, meaning it converts retinol to retinaldehyde. It is also suggested to be involved in the metabolism of other lipids and steroids. The enzyme's activity is dependent on the cofactor NAD+.
Q3: What are the common experimental assays used to assess HSD17B13 inhibition?
A3: Common assays include:
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In Vitro Enzymatic Assays: These assays directly measure the catalytic activity of purified HSD17B13 protein. A frequent method involves monitoring the production of NADH, a product of the enzymatic reaction, often using luminescence-based detection kits.
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Cell-Based Assays: These experiments assess the inhibitor's activity within a cellular environment. This can be done by overexpressing HSD17B13 in cell lines (e.g., HEK293 or HepG2) and then measuring the conversion of a substrate.
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In Vivo Models: Animal models, often mice fed a specific diet to induce NAFLD or NASH, are used to evaluate the therapeutic efficacy of HSD17B13 inhibitors.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in In Vitro Enzymatic Assays
| Potential Cause | Recommended Action |
| Enzyme Instability or Inactivity | Ensure the recombinant HSD17B13 protein is stored correctly at –80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots. When in use, keep the enzyme on ice. Do not vortex the enzyme solution; mix gently. |
| Substrate or Cofactor Degradation | Prepare fresh solutions of the substrate (e.g., estradiol, retinol) and the cofactor NAD+ for each experiment, as they can degrade over time. |
| Inhibitor Precipitation | Visually inspect assay plates for any signs of compound precipitation. Determine the solubility of this compound in your assay buffer. If solubility is a concern, consider adjusting the buffer composition or the concentration of the solubilizing agent (e.g., DMSO), ensuring the final concentration does not impact enzyme activity. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor dilutions. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Use a suitable buffer, such as Tris-HCl at a pH between 7.4 and 8.0. |
Issue 2: Low Signal or No Detectable HSD17B13 Activity
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of your batch of HSD17B13 enzyme using a positive control. |
| Absence of Essential Cofactor | HSD17B13 activity is NAD+-dependent. Ensure that NAD+ is included in the reaction mixture at an appropriate concentration. |
| Suboptimal Substrate Concentration | Ensure the substrate concentration is optimal for the assay. This may require titration to determine the ideal concentration. |
| Instrument Settings | Optimize the settings of your plate reader for the specific detection method being used (e.g., luminescence, fluorescence). |
Issue 3: Discrepancies Between In Vitro and Cell-Based Assay Results
| Potential Cause | Recommended Action |
| Poor Cell Permeability of the Inhibitor | The inhibitor may have potent enzymatic activity but may not efficiently cross the cell membrane to reach the target. |
| Inhibitor Instability in Cell Culture Media | Assess the stability of this compound in your cell culture medium over the time course of the experiment. |
| Off-Target Effects | At higher concentrations, the inhibitor might have off-target effects that can lead to cellular toxicity and confound the results. |
| Cell Line Heterogeneity | Ensure consistent cell passage numbers and culture conditions. Regularly test for mycoplasma contamination. |
Quantitative Data for a Representative HSD17B13 Inhibitor
While specific quantitative data for this compound is not publicly available, the following table summarizes the properties of a well-characterized HSD17B13 inhibitor, BI-3231, to provide a reference for expected potency.
| Parameter | BI-3231 |
| In Vitro IC50 (Enzymatic Assay) | ~5 nM |
| Cell-Based IC50 | ~100 nM |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the in vitro potency of this compound by measuring the production of NADH.
Materials:
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Recombinant human HSD17B13 enzyme
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Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20
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Substrate: β-estradiol (final concentration of 10-50 µM)
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Cofactor: NAD+ (final concentration of 2 mM)
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This compound
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NAD(P)H-Glo™ Detection Reagent
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384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
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Dispense a small volume (e.g., 50 nL) of the inhibitor dilutions into the wells of a 384-well plate.
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Add the substrate mix containing β-estradiol and NAD+ to each well.
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Initiate the reaction by adding the purified HSD17B13 enzyme.
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Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).
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Stop the reaction and measure NADH production by adding the NAD(P)H-Glo™ Detection Reagent.
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Measure the luminescent signal using a plate reader.
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Calculate the IC50 value for this compound.
Protocol 2: Cell-Based HSD17B13 Inhibition Assay
This protocol assesses the ability of this compound to inhibit HSD17B13 activity within a cellular context.
Materials:
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HEK293 cells stably overexpressing human HSD17B13
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Cell culture medium and reagents
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This compound
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Cell-permeable HSD17B13 substrate
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Lysis buffer
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Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
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Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound for a specified duration.
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Add the substrate to the cell culture medium and incubate for a defined period.
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Wash the cells with PBS and then lyse them.
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Quantify the amount of product formed using a suitable analytical method like LC-MS/MS.
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Normalize the results to the total protein concentration.
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Calculate the cellular IC50 value for the inhibitor.
Visualizations
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Caption: General experimental workflows for inhibitor characterization.
Caption: Troubleshooting logic for high experimental variability.
References
Technical Support Center: Enhancing In Vivo Delivery of HSD17B13-IN-62-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo administration of HSD17B13-IN-62-d3.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, associated with lipid droplets.[1][2][3] Human genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This makes HSD17B13 an attractive therapeutic target for the development of drugs to treat these conditions.
Q2: What is this compound?
A2: this compound is a deuterated, potent, and selective inhibitor of HSD17B13, designed for in vivo research to explore the therapeutic potential of targeting this enzyme. The deuteration is intended to alter the metabolic profile of the compound, potentially improving its pharmacokinetic properties.
Q3: What are the main challenges in the in vivo delivery of this compound?
A3: Like many small molecule inhibitors, this compound is likely a hydrophobic compound with low aqueous solubility. This can lead to challenges in formulation, such as precipitation, and result in poor bioavailability, limiting its efficacy in animal models.
Q4: What are some recommended vehicles for administering this compound?
A4: For intraperitoneal (IP) injections, a vehicle such as saline containing a solubilizing agent like DMSO and a surfactant like Tween® 80 is often recommended. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose or a solution with co-solvents may be appropriate. It is crucial to ensure the final concentration of any organic solvent is low enough to be non-toxic to the animals (typically <0.5% v/v DMSO).
Q5: How can I be sure that the observed effects in my animal model are due to HSD17B13 inhibition?
A5: To ensure target engagement, consider including control groups such as a vehicle-only group and a group treated with a structurally similar but inactive compound. A clear dose-dependent effect also strengthens the evidence for on-target activity. Ultimately, comparing the results with genetic models like HSD17B13 knockout mice can provide the most definitive validation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Compound Precipitation During Formulation or Administration
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Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Co-solvent Systems: Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final formulation, use a co-solvent system by mixing the stock solution with other excipients such as PEG400, ethanol, or Cremophor® EL.
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Utilize Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Span® 20 to improve and maintain solubility in aqueous solutions.
-
Consider Advanced Formulations: For highly insoluble compounds, explore lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may enhance solubility.
-
Sonication: Use a sonicator to create a homogenous suspension of the compound in the vehicle, especially for oral gavage.
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Issue 2: Lack of Efficacy or High Variability in Animal Studies
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Possible Causes:
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Insufficient bioavailability.
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Rapid metabolism and clearance of the compound.
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Inappropriate dosing or administration route.
-
-
Troubleshooting Steps:
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Conduct a Dose-Response Study: Determine the optimal dose required to achieve a therapeutic effect.
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Perform Pharmacokinetic (PK) Studies: Analyze the concentration of this compound in plasma and liver tissue at different time points after administration to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
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Evaluate Different Administration Routes: Compare the efficacy of different routes, such as oral gavage versus intraperitoneal injection. The choice of route should be guided by the PK data and the experimental model.
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Optimize Formulation for Bioavailability: Employ formulation strategies known to enhance the bioavailability of hydrophobic drugs, such as particle size reduction or the use of lipid-based carriers.
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Issue 3: Observed Toxicity or Adverse Events in Animals
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Possible Causes:
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Toxicity of the compound itself at the administered dose.
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Toxicity of the vehicle or excipients.
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Off-target effects of the inhibitor.
-
-
Troubleshooting Steps:
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Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components.
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Dose De-escalation: If toxicity is observed, reduce the dose to a level that is well-tolerated.
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Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered clinical pathology parameters.
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Assess Off-Target Effects: If possible, test the compound against other related enzymes or receptors to evaluate its selectivity.
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Quantitative Data Summary
The following tables provide hypothetical yet representative data for an HSD17B13 inhibitor, which can be used as a reference for experimental design.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Selectivity |
|---|---|---|---|---|
| This compound (Hypothetical) | HSD17B13 | 2.0 nM | 15 nM | >10,000-fold vs. HSD17B11 |
| BI-3231 | HSD17B13 | Low nM | Single-digit nM | >10,000-fold vs. HSD17B11 |
| Compound 32 | HSD17B13 | 2.5 nM | - | Highly Selective |
Table 2: Pharmacokinetic Parameters of a Hypothetical HSD17B13 Inhibitor
| Parameter | Oral Administration (10 mg/kg) | IV Administration (1 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 350 | 800 |
| Tmax (h) | 2 | 0.25 |
| AUC (ng*h/mL) | 1500 | 950 |
| Bioavailability (%) | 15.8 | - |
| Half-life (h) | 4.5 | 3.8 |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
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Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
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Materials:
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This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
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Sonicator
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Vortex mixer
-
-
Procedure:
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Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
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Weigh the calculated amount of the compound.
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Prepare the 0.5% methylcellulose vehicle.
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Gradually add the this compound powder to the vehicle while vortexing to ensure it is wetted.
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Sonicate the suspension for 10-15 minutes to create a uniform and fine suspension.
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Prepare the formulation fresh daily or confirm its stability if stored.
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Protocol 2: Pharmacokinetic Study in Mice
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Objective: To determine the plasma and liver concentrations of this compound over time after a single oral dose.
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Animals: Male C57BL/6J mice.
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Procedure:
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Administer a single oral dose of this compound to a cohort of mice.
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At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or another appropriate method from a subset of animals.
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Immediately process the blood to separate the plasma.
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At each time point, euthanize the animals and harvest the liver tissue.
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Store all plasma and liver samples at -80°C until analysis.
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Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
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Calculate the key pharmacokinetic parameters.
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Visualizations
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Hypothesized signaling pathway of HSD17B13.
References
Addressing HSD17B13-IN-62-d3 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of HSD17B13-IN-62-d3 precipitation in stock solutions. The following information is designed to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a deuterated inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme implicated in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] The "-d3" signifies that the compound has been isotopically labeled with deuterium, which can be useful for metabolic stability studies. The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] Initial findings suggest it is typically soluble in DMSO at a concentration of 10 mM.
Q2: I've observed precipitation in my this compound stock solution stored in DMSO. What are the potential causes?
A2: Precipitation of this compound in a DMSO stock solution can be attributed to several factors:
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Low-Quality or Hydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
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Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be higher than the compound's solubility limit in DMSO, even under ideal conditions.
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Improper Storage: Frequent freeze-thaw cycles or improper storage temperatures can lead to compound degradation or precipitation over time.
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Low Temperature: Storing the DMSO stock at very low temperatures (e.g., -20°C or -80°C) can sometimes cause the compound to fall out of solution.
Q3: My this compound stock solution is clear in DMSO, but a precipitate forms immediately when I dilute it into my aqueous experimental buffer. Why is this happening?
A3: This is a common phenomenon known as "crashing out" or "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate. This can be exacerbated by factors such as the final concentration of the compound, the final percentage of DMSO in the aqueous solution, and the composition of the buffer (e.g., pH and salt concentration).
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store the solution in tightly sealed vials to minimize moisture absorption.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, -80°C is recommended. For short-term storage, -20°C is acceptable.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
Issue 1: Precipitation in DMSO Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Poor DMSO Quality | DMSO has absorbed water, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Concentration Too High | The desired concentration exceeds the solubility limit of this compound in DMSO. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution precipitates). |
| Incomplete Dissolution | The compound has not fully dissolved in the DMSO. | Gently warm the solution in a 37°C water bath for 5-10 minutes. Alternatively, use a bath sonicator for 10-15 minutes. |
| Storage Issues | The compound is coming out of solution at low storage temperatures. | Before use, allow the vial to come to room temperature and vortex to ensure any settled compound is redissolved. |
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound is inherently hydrophobic and not readily soluble in aqueous solutions. | Decrease the final working concentration of the compound in your assay. |
| "Co-Solvent Shock" | Rapid dilution from 100% DMSO into an aqueous buffer causes the compound to precipitate. | Perform a serial dilution of the DMSO stock in your aqueous buffer. Add the compound dropwise while gently vortexing the buffer. |
| Final DMSO Concentration | The final concentration of DMSO in the working solution is too low to maintain the compound's solubility. | While keeping DMSO levels low to avoid cellular toxicity (ideally below 0.5%), ensure it is sufficient to maintain solubility. You may need to optimize this for your specific assay. |
| Buffer Incompatibility | The pH or salt concentration of your buffer may be promoting precipitation. | Test the solubility in buffers with different pH values. Consider reducing the salt concentration if possible. |
| Use of Solubilizing Agents | Your assay may require additional components to maintain solubility. | Consider adding a surfactant like Tween-80 or a carrier protein such as bovine serum albumin (BSA) to your assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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Vial of this compound (pre-weighed)
-
Anhydrous, high-purity DMSO
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Carefully add the calculated volume of DMSO to the vial containing the compound.
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Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation is observed, place the vial in a 37°C water bath for 5-10 minutes and vortex again.
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If particles persist, sonicate the vial in a water bath for 10-15 minutes.
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Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your experimental aqueous buffer (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
-
-
Procedure:
-
Prepare a serial 2-fold dilution of your 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of your pre-warmed aqueous buffer to each well.
-
Add 2 µL of each DMSO dilution of your compound to the corresponding wells. This will create a range of final compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix the plate gently.
-
Visually inspect the wells for any signs of precipitation immediately and after incubation at 37°C for 1-2 hours.
-
For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
-
Visualizations
References
Technical Support Center: Validating HSD17B13-IN-62-d3 Effects with Negative Control Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HSD17B13-IN-62-d3 and appropriate negative control compounds to validate experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a negative control compound in my HSD17B13 experiments?
A1: A negative control compound is crucial for distinguishing the on-target effects of your active compound (this compound) from off-target or non-specific effects. An ideal negative control is a molecule that is structurally very similar to the active compound but lacks inhibitory activity against HSD17B13.[1] By observing a biological effect with this compound but not with the negative control, you can more confidently attribute the effect to the inhibition of HSD17B13.
Q2: What are the characteristics of a good negative control for this compound?
A2: A suitable negative control compound should possess the following characteristics:
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Structural Similarity: It should have a chemical scaffold that is highly similar to this compound to control for effects related to the general chemical structure.
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Lack of On-Target Activity: It must be inactive or have significantly diminished activity against HSD17B13 in biochemical and cellular assays.[1]
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Similar Physicochemical Properties: Properties like solubility and cell permeability should be comparable to the active compound to ensure similar exposure in cellular assays.
A well-characterized example of a potent HSD17B13 inhibitor and its corresponding inactive control is BI-3231 and BI-0955, respectively.[1][2]
Q3: How do I interpret results when using this compound and a negative control?
A3: The interpretation of your results should be based on a comparison of the effects observed with the active compound, the negative control, and a vehicle control (e.g., DMSO).
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On-Target Effect: A significant biological effect is observed with this compound, while the negative control and vehicle control show no or minimal effect.
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Off-Target Effect: Both this compound and the negative control compound produce a similar biological effect, suggesting the effect is not mediated by HSD17B13 inhibition.
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No Effect: None of the compounds, including this compound, show an effect different from the vehicle control. This could indicate issues with the experimental setup or the compound's activity.
Troubleshooting Guides
Issue 1: The negative control compound shows unexpected activity in our cellular assay.
-
Possible Cause 1: Off-target activity of the negative control.
-
Troubleshooting Step: While designed to be inactive against HSD17B13, the negative control might interact with other cellular targets. It is advisable to profile the negative control in broader panel screens to identify potential off-target interactions.
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting Step: High concentrations of any compound can lead to non-specific cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of both the active and negative control compounds to determine their respective cytotoxic concentrations. Ensure your experimental concentrations are well below these levels.
-
-
Possible Cause 3: Impurity of the negative control compound.
-
Troubleshooting Step: Verify the purity of your negative control compound batch using analytical methods like LC-MS or NMR.
-
Issue 2: this compound is not showing the expected effect in our in vivo model, even though it is active in vitro.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Troubleshooting Step: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue (liver). Conduct pharmacokinetic studies to measure the concentration of this compound in plasma and liver tissue over time.
-
-
Possible Cause 2: Species-specific differences in HSD17B13.
-
Troubleshooting Step: The potency of HSD17B13 inhibitors can differ between human and rodent orthologs. Confirm the activity of this compound against the HSD17B13 enzyme from the animal model you are using.[3]
-
-
Possible Cause 3: Lack of target engagement in vivo.
-
Troubleshooting Step: Develop a biomarker assay to confirm that this compound is engaging with its target in the liver at the administered doses.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Negative Control
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | Human HSD17B13 | Biochemical | Estradiol | 5 |
| Negative Control | Human HSD17B13 | Biochemical | Estradiol | >10,000 |
| This compound | Human HSD17B13 | Cellular | Retinol | 50 |
| Negative Control | Human HSD17B13 | Cellular | Retinol | >50,000 |
Table 2: Cellular Phenotypic Effects of this compound and Negative Control
| Treatment | Concentration (µM) | Lipid Accumulation (% of Vehicle) | Pro-inflammatory Cytokine Release (% of Vehicle) |
| Vehicle (DMSO) | - | 100 ± 5 | 100 ± 8 |
| This compound | 1 | 65 ± 6 | 58 ± 7 |
| Negative Control | 1 | 98 ± 7 | 105 ± 9 |
*p < 0.05 compared to vehicle control
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay
This assay measures the direct inhibition of recombinant HSD17B13 enzyme activity.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% BSA)
-
This compound and Negative Control Compound (10 mM stocks in DMSO)
-
Substrate: Estradiol (10 mM stock in ethanol)
-
Cofactor: NAD+ (50 mM stock in water)
-
NADH Detection Reagent (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and the negative control in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 384-well plate, add 5 µL of the diluted compounds or vehicle control.
-
Add 5 µL of a solution containing the HSD17B13 enzyme and NAD+ in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate (estradiol) solution.
-
Incubate for 60 minutes at 37°C.
-
Add 20 µL of the NADH detection reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Retinol Dehydrogenase Activity Assay
This assay measures the inhibition of HSD17B13's retinol dehydrogenase activity in a cellular context.
Materials:
-
HepG2 or HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding human HSD17B13 or an empty vector control
-
Transfection reagent
-
This compound and Negative Control Compound (10 mM stocks in DMSO)
-
All-trans-retinol (10 mM stock in ethanol)
-
Cell lysis buffer
-
Reagents for quantifying retinaldehyde (e.g., HPLC system)
Procedure:
-
Seed cells in 12-well plates and grow to 70-80% confluency.
-
Transfect cells with the HSD17B13 expression plasmid or empty vector control using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, the negative control, or vehicle.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Add all-trans-retinol to a final concentration of 5 µM.
-
Incubate for an additional 6-8 hours.
-
Wash the cells with PBS and lyse them.
-
Quantify the amount of retinaldehyde in the cell lysates using HPLC.
-
Normalize the retinaldehyde levels to the total protein concentration in each lysate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Visualizations
Caption: HSD17B13 signaling and point of inhibition.
Caption: Workflow for validating inhibitor effects.
Caption: Troubleshooting negative control activity.
References
Validation & Comparative
Comparative Efficacy of HSD17B13 Inhibitors: A Guide for Researchers
A detailed analysis of HSD17B13-IN-62-d3 and other leading inhibitors targeting non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe conditions like MASH, cirrhosis, and hepatocellular carcinoma.[1][3] This has led to the development of various small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective effect.[4]
This guide provides a comparative overview of the efficacy of this compound and other prominent HSD17B13 inhibitors, supported by available experimental data. While this compound is commercially available as a deuterated isotopologue, specific public data on its efficacy is limited. Therefore, this comparison focuses on publicly disclosed data for other key inhibitors to provide a valuable resource for researchers in the field.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors against HSD17B13. Direct comparison of IC50 values should be approached with caution due to potential variations in assay conditions across different studies.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Assay Substrate | Cell-Based Potency (IC50) | Notes |
| HSD17B13-IN-72 (Compound 62) | HSD17B13 | < 100 | - | Estradiol | - | Potent inhibitor for liver disease and metabolic disorder research. |
| HSD17B13-IN-63 | Human HSD17B13 | 15 | 5 | Estradiol | 50 nM (HEK293-hHSD17B13) | Selective against mouse HSD17B13 (IC50 = 25 nM) and HSD17B11 (IC50 >10,000 nM). |
| BI-3231 | Human HSD17B13 | - | - | - | - | A well-characterized, potent, and selective chemical probe. |
| HSD17B13-IN-3 (Compound 2) | HSD17B13 | 380 (β-estradiol), 450 (LTB4) | - | β-estradiol, Leukotriene B4 (LTB4) | Low cell penetration | Potent inhibitor in biochemical assays. |
| INI-822 | HSD17B13 | - | - | - | - | First small molecule inhibitor to enter Phase I clinical trials for NASH. |
| INI-678 | HSD17B13 | - | - | - | - | Potent and selective; demonstrated reduction in fibrosis markers in a 3D liver-on-a-chip model. |
HSD17B13 Signaling Pathway and Mechanism of Inhibition
HSD17B13 is understood to play a role in hepatic lipid metabolism. Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner. HSD17B13 is localized to lipid droplets and exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13 is believed to protect against liver damage by modulating lipid metabolism within hepatocytes, thereby reducing lipotoxicity, inflammation, and subsequent fibrosis.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Protocols
The evaluation of HSD17B13 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound in inhibiting the enzymatic activity of purified HSD17B13 protein.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
Assay buffer
-
Test inhibitor compound
-
Microplate reader for detection (e.g., luminescence or mass spectrometry)
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and the cofactor (NAD+).
-
Add the diluted test inhibitor to the wells.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the formation of the product (e.g., estrone) or the depletion of the cofactor using a suitable detection method.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
Materials:
-
A human cell line overexpressing HSD17B13 (e.g., HEK293 or HepG2 cells)
-
Cell culture medium and supplements
-
Substrate (e.g., estradiol)
-
Test inhibitor compound
-
Lysis buffer
-
LC-MS/MS or other analytical method for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined pre-incubation period.
-
Add the substrate to the cell culture medium.
-
Incubate for a specific duration to allow for substrate conversion.
-
Collect the cell culture supernatant or lyse the cells.
-
Quantify the concentration of the product (e.g., estrone) using a validated analytical method like LC-MS/MS.
-
Determine the cellular IC50 value by plotting the product formation against the inhibitor concentration.
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Materials:
-
Male C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (e.g., Amylin diet)
-
Test inhibitor compound formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Reagents for histological analysis (e.g., H&E, Sirius Red) and biochemical assays (e.g., ALT, AST, liver triglycerides)
Procedure:
-
Induce NASH in mice by feeding them a specialized diet for a prolonged period (e.g., 24-30 weeks).
-
Randomize the mice into treatment groups (vehicle control and test inhibitor at various doses).
-
Administer the test inhibitor or vehicle daily via oral gavage for a specified treatment duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and overall health of the animals throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of serum markers of liver injury (ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Perform histological analysis of liver sections to assess steatosis, inflammation, ballooning, and fibrosis.
-
Quantify liver triglyceride content and markers of fibrosis (e.g., collagen).
-
Analyze the data to determine the effect of the inhibitor on the key pathological features of NASH.
Caption: General experimental workflow for the development of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a promising, genetically validated strategy for the treatment of NAFLD and MASH. While specific efficacy data for this compound is not yet widely available, the landscape of HSD17B13 inhibitors is rapidly advancing, with several potent and selective small molecules and RNAi therapeutics in preclinical and clinical development. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of targeting HSD17B13 in chronic liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Head-to-Head Comparison: HSD17B13-IN-62-d3 and BI-3231 for HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key HSD17B13 Inhibitors
The inhibition of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of two small molecule inhibitors: HSD17B13-IN-62-d3 and BI-3231. While extensive data is available for the well-characterized chemical probe BI-3231, public information on this compound is more limited. This comparison summarizes the currently available quantitative data and provides detailed experimental protocols relevant to the evaluation of HSD17B13 inhibitors.
Executive Summary
BI-3231 is a potent and highly selective inhibitor of both human and mouse HSD17B13, with extensive characterization of its in vitro and in vivo properties.[1][2] It serves as a valuable tool for elucidating the biological functions of HSD17B13.[2] this compound is also a potent inhibitor of HSD17B13, though detailed public data on its selectivity and cellular activity remains scarce. This guide will present the available data for a direct comparison and utilize the comprehensive dataset of BI-3231 to illustrate the standard characterization workflow for HSD17B13 inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the available biochemical and physicochemical properties of this compound and BI-3231.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BI-3231 |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) |
| Human HSD17B13 IC₅₀ | < 0.1 µM (estradiol as substrate)[3] | 1 nM[4] |
| Mouse HSD17B13 IC₅₀ | Data not publicly available | 13 nM |
| Selectivity vs. HSD17B11 | Data not publicly available | >10,000-fold (IC₅₀ > 10 µM) |
| Cellular Activity (Human) | Data not publicly available | Double-digit nanomolar activity in a human HSD17B13 cellular assay |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | BI-3231 |
| Molecular Formula | C₂₄H₁₄D₃Cl₂F₃N₄O₄ | C₂₄H₁₇Cl₂F₃N₄O₄ |
| CAS Number | 2770247-32-8 | 2894848-07-6 |
| Metabolic Stability | Data not publicly available | Moderate in human and mouse hepatocytes |
| In Vivo Clearance | Data not publicly available | Rapidly cleared from plasma |
| Hepatic Exposure | Data not publicly available | Considerable hepatic exposure maintained over 48 hours |
Signaling Pathway and Experimental Workflow
To understand the context of HSD17B13 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Hypothesized role of HSD17B13 in hepatocytes and the point of intervention by inhibitors.
Caption: A typical workflow for the discovery and characterization of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD⁺
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (this compound or BI-3231)
-
Detection reagent for NADH (e.g., luminescence-based)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAD⁺, and the HSD17B13 enzyme.
-
Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., estradiol).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of a compound in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2) overexpressing HSD17B13.
-
Cell culture medium and supplements.
-
Test compound.
-
Substrate (e.g., all-trans-retinol).
-
Lysis buffer.
-
LC-MS/MS for product quantification.
Procedure:
-
Seed the HSD17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add the substrate to the cell culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Wash the cells with PBS and then lyse them.
-
Collect the cell lysate and analyze the concentration of the substrate and its metabolic product (e.g., retinaldehyde) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC₅₀ value.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor.
Materials:
-
Male C57BL/6J mice.
-
Test compound formulated for oral or intravenous administration.
-
Blood collection supplies (e.g., capillaries, EDTA tubes).
-
LC-MS/MS for compound quantification in plasma and tissues.
Procedure:
-
Administer the test compound to a cohort of mice at a specific dose via the desired route.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
At the final time point, euthanize the animals and collect relevant tissues, particularly the liver.
-
Homogenize the liver tissue.
-
Extract the compound from plasma and tissue homogenates.
-
Quantify the concentration of the test compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Conclusion
Both this compound and BI-3231 are potent inhibitors of the HSD17B13 enzyme. BI-3231 is a well-characterized chemical probe with demonstrated high potency and selectivity, making it a valuable tool for target validation and mechanistic studies. While this compound also shows high potency in biochemical assays, further public data on its selectivity, cellular activity, and pharmacokinetic profile is needed for a comprehensive head-to-head comparison. The experimental protocols provided in this guide offer a framework for the continued evaluation of these and other emerging HSD17B13 inhibitors, which hold promise for the treatment of chronic liver diseases.
References
Comparative Efficacy of HSD17B13 Inhibitors in Liver Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the activity of HSD17B13 inhibitors in various liver cell lines. While specific data for the investigational compound HSD17B13-IN-62-d3 is not publicly available, this document summarizes the performance of other known HSD17B13 inhibitors, offering a baseline for cross-validation. Detailed experimental protocols and relevant signaling pathways are provided to support the design and interpretation of new experiments.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver diseases like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This protective genetic evidence has established HSD17B13 as a promising therapeutic target for chronic liver diseases.[4] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, which in turn is expected to modulate lipid metabolism and inflammatory pathways within hepatocytes.
Quantitative Comparison of HSD17B13 Inhibitor Activity
The following tables summarize the in vitro potency of several known HSD17B13 inhibitors. These values provide a benchmark for assessing the activity of novel inhibitors like this compound.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target Species | Assay Type | Substrate | IC50 / Ki | Reference |
| This compound | Human / Mouse | User-defined | User-defined | User-defined | |
| BI-3231 | Human | Enzymatic Assay | Estradiol | IC50: 1 nM | |
| BI-3231 | Mouse | Enzymatic Assay | Estradiol | IC50: 13 nM | |
| BI-3231 | Human | Enzymatic Assay | Estradiol | Ki: 0.7 nM | |
| INI-822 | Human | Biochemical Assay | Multiple Substrates | Low nM potency | |
| Compound 1 (BI) | Human | Enzymatic Assay | Estradiol | IC50: 1.4 µM | |
| Compound 1 (BI) | Mouse | Enzymatic Assay | Estradiol | Moderate activity |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Potency | Reference |
| This compound | User-defined | User-defined | User-defined | User-defined | |
| BI-3231 | HEK293-hHSD17B13 | Cellular Activity | Inhibition of HSD17B13 | Double-digit nM | |
| BI-3231 | HepG2 & Mouse Hepatocytes | Lipotoxicity Assay | Decreased triglyceride accumulation | - | |
| INI-822 | Primary Human Hepatocyte Co-culture (Liver-on-a-chip) | Anti-fibrotic Assay | Decreased α-SMA and Collagen Type 1 | 1 and 5 µM | |
| ARO-HSD (RNAi) | Human Hepatocytes (in vivo) | mRNA Reduction | >90% reduction of HSD17B13 mRNA | 200 mg dose |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the purified HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
Materials:
-
Purified recombinant human or mouse HSD17B13 enzyme.
-
Substrate: Estradiol or Retinol.
-
Cofactor: NAD+.
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
Test compound (e.g., this compound) and reference inhibitors.
-
Detection system for NADH production (e.g., NAD-Glo™ Assay).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular environment.
Objective: To determine the cellular IC50 of an inhibitor.
Materials:
-
Human liver cell lines such as HepG2, Huh7, or HEK293 cells engineered to overexpress HSD17B13.
-
Cell culture medium and reagents.
-
Test compound and reference inhibitors.
-
A cell-permeable substrate (e.g., estradiol or retinol).
-
Lysis buffer.
-
Analytical method to quantify substrate and product (e.g., LC-MS/MS).
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
After incubation, wash the cells and lyse them to release intracellular contents.
-
Analyze the cell lysate to quantify the levels of the substrate and its metabolite.
-
Calculate the percent inhibition of HSD17B13 activity at each compound concentration to determine the cellular IC50.
Visualizing Pathways and Workflows
HSD17B13 Signaling and Point of Inhibition
The following diagram illustrates the known signaling pathway involving HSD17B13 in hepatocytes and the point of intervention for inhibitors. HSD17B13 expression is induced by the transcription factor SREBP-1c, which is activated by LXR-α. The enzyme is located on lipid droplets and catalyzes the conversion of retinol to retinaldehyde. Inhibition of HSD17B13 is expected to modulate downstream pathways related to lipid metabolism and inflammation.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a novel HSD17B13 inhibitor is depicted below. This workflow progresses from initial biochemical screening to more complex cellular assays.
References
HSD17B13-IN-62-d3's selectivity profile against other HSD17B family members
Comparative Selectivity Profile of HSD17B13 Inhibitors
This guide provides a detailed comparison of the selectivity profiles of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. While specific public data for HSD17B13-IN-62-d3 is not available, this document utilizes the well-characterized inhibitor BI-3231 and other publicly disclosed compounds as representative examples to illustrate the expected selectivity against other HSD17B family members.[1]
HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2][3] The human HSD17B family comprises 15 members, many of which are involved in crucial physiological processes like steroid hormone metabolism.[1] Due to the high sequence homology among family members, particularly with HSD17B11 (approximately 85% similarity), developing potent and selective inhibitors is critical to minimize off-target effects.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the inhibitory activity and selectivity of several HSD17B13 inhibitors against HSD17B13 and other HSD17B isoforms. A higher selectivity ratio indicates a more specific inhibition of HSD17B13.
| Compound | Target Enzyme | Species | Assay Type | Potency (IC50 / Ki) | Selectivity vs. HSD17B11 (Fold) |
| BI-3231 | HSD17B13 | Human | Enzymatic (Ki) | 0.7 ± 0.2 nM | >14,285 |
| HSD17B13 | Human | Enzymatic (IC50) | 1 nM | >10,000 | |
| HSD17B13 | Mouse | Enzymatic (IC50) | 13 nM | - | |
| HSD17B11 | Human | Enzymatic (IC50) | >10,000 nM | - | |
| INI-822 | HSD17B13 | Human | - | Low nM | >100 |
| EP-036332 | HSD17B13 | Human | - | 14 nM | >7,000 (vs. HSD17B1) |
| HSD17B13 | Mouse | - | 2.5 nM | - | |
| EP-040081 | HSD17B13 | Human | - | 79 nM | >1,265 (vs. HSD17B1) |
| HSD17B13 | Mouse | - | 74 nM | - |
Note: Data for HSD17B11 cross-reactivity for EP-036332 and EP-040081 was not specified in the provided search results; selectivity against HSD17B1 is shown as an example of off-target testing.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of biochemical and cellular assays.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13 and other HSD isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13 and other HSD family members.
Principle: The assay quantifies the enzymatic activity of an HSD isoform, which catalyzes the conversion of a substrate (e.g., estradiol, retinol, or leukotriene B4) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then measured, often using a bioluminescent detection reagent.
General Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 (or other HSD isoforms) is used. A known substrate is prepared in a suitable buffer.
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a dose-response curve.
-
Reaction: The test compound is pre-incubated with the HSD enzyme in an appropriate assay buffer. The enzymatic reaction is initiated by adding the substrate and the NAD+ cofactor.
-
Detection: After a set incubation period, a detection reagent (e.g., NAD(P)H-Glo™) is added to generate a luminescent or fluorescent signal proportional to the NADH concentration. The signal is measured using a plate reader.
-
Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Determination: The same protocol is repeated for other HSD isoforms. The selectivity is calculated by dividing the IC50 value for the off-target enzyme (e.g., HSD17B11) by the IC50 value for HSD17B13.
Cellular HSD17B13 Inhibition Assay
This assay measures the inhibitor's ability to engage and inhibit HSD17B13 within a cellular environment.
Objective: To determine the IC50 of a test compound against HSD17B13 in a cellular context.
General Methodology:
-
Cell Culture: A human liver cell line that expresses HSD17B13 is cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor.
-
Substrate Addition: A substrate of HSD17B13 is added to the cell culture.
-
Product Measurement: After incubation, the amount of product formed in the cell lysate or supernatant is quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce product formation by 50% compared to a vehicle control.
Visualizations
HSD17B13 Signaling and Metabolic Pathway
The following diagram illustrates the role of HSD17B13 in hepatic lipid metabolism. HSD17B13 expression is induced by SREBP-1c, a key transcription factor in lipogenesis. The enzyme is localized to lipid droplets and is involved in retinol metabolism, which can influence hepatic lipid accumulation and inflammation. Inhibition of HSD17B13 is expected to reduce the accumulation of lipids in hepatocytes.
Experimental Workflow for Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of an HSD17B13 inhibitor.
References
Reproducibility of HSD17B13-IN-62-d3 effects across different laboratories
A thorough review of publicly available scientific literature reveals a significant lack of peer-reviewed data on the reproducibility of the effects of the specific compound HSD17B13-IN-62-d3 across different laboratories. Current information is largely confined to supplier-provided technical data sheets, which do not offer the independent validation necessary for a comprehensive comparison guide.
To address the need for information on the cross-laboratory performance of HSD17B13 inhibitors, this guide provides a comparative analysis of a well-characterized and publicly available chemical probe, BI-3231 . This potent and selective inhibitor of HSD17B13 serves as a representative tool for researchers studying the enzyme's role in liver disease.
Comparative Analysis of BI-3231: An HSD17B13 Inhibitor
BI-3231 is a potent and selective chemical probe for HSD17B13 that has been extensively characterized in vitro and in vivo.[1][2] Its development was spurred by genetic studies showing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Inhibition of HSD17B13 is therefore a promising therapeutic strategy.[5]
Data Presentation: Quantitative Comparison of BI-3231 Activity
The following tables summarize the quantitative data for BI-3231 from various experimental setups, providing a basis for evaluating its performance.
Table 1: In Vitro Inhibitory Potency of BI-3231
| Target Species | Assay Type | IC50 (nM) | Substrate | Reference |
| Human HSD17B13 | Enzymatic | 1 | Estradiol | |
| Mouse HSD17B13 | Enzymatic | 13 | Estradiol | |
| Human HSD17B13 | Cellular (HEK293) | 11 ± 5 | - |
Table 2: Selectivity and Off-Target Activity of BI-3231
| Target | Assay Type | Value | Units | Notes |
| Human HSD17B11 | Enzymatic | >10,000 | IC50 (nM) | High selectivity against the closest homolog. |
| PTGS2 (COX-2) | Safety Screen | 49 | % Inhibition @ 10 µM | Identified as a minor off-target in a 44-target panel. |
Table 3: In Vivo Effects of BI-3231
| Animal Model | Condition | Key Finding | Reference |
| Mouse and Rat | Pharmacokinetics | Rapid plasma clearance, but significant accumulation in liver tissue. | |
| Murine and Human Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Significantly decreased triglyceride accumulation; improved mitochondrial respiratory function. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to characterize HSD17B13 inhibitors like BI-3231.
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency of a test compound against recombinant HSD17B13.
Methodology:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture includes purified recombinant human HSD17B13 enzyme, a substrate (e.g., estradiol or retinol), and the cofactor NAD+.
-
Compound Incubation: Test compounds, such as BI-3231, are serially diluted in DMSO and added to the wells. The reaction is initiated by the addition of the enzyme.
-
Detection: After a defined incubation period, a detection reagent (e.g., NAD(P)H-Glo™) is added. The HSD17B13 enzyme reduces NAD+ to NADH. A reductase in the detection reagent utilizes this NADH to convert a proluciferin substrate to luciferin, which generates a luminescent signal proportional to enzyme activity.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Retinol Dehydrogenase Activity Assay
Objective: To measure the conversion of retinol to retinaldehyde in a cellular context and the effect of an inhibitor.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are plated and transiently transfected with an HSD17B13 expression vector or an empty vector control.
-
Inhibitor Treatment: Cells are pre-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations for 1 hour.
-
Substrate Addition: The culture medium is replaced with fresh medium containing all-trans-retinol (e.g., 5 µM). Cells are incubated for 8 hours.
-
Sample Preparation and Analysis: Cells are lysed, and retinoids are extracted. The levels of retinaldehyde and retinoic acid are quantified by reverse-phase High-Performance Liquid Chromatography (HPLC). Results are normalized to the total protein concentration of each sample.
In Vitro Lipotoxicity Assay in Hepatocytes
Objective: To assess the efficacy of an HSD17B13 inhibitor in a cellular model of NAFLD.
Methodology:
-
Cell Culture: Primary hepatocytes or HepG2 cells are cultured in appropriate media.
-
Induction of Lipotoxicity: Lipotoxicity is induced by treating the cells with palmitic acid complexed to bovine serum albumin (BSA) for 24 hours.
-
Inhibitor Treatment: Cells are co-incubated with the HSD17B13 inhibitor at various concentrations along with the palmitic acid.
-
Assessment of Outcomes:
-
Triglyceride Accumulation: Intracellular lipid droplets are stained with Oil Red O, visualized by microscopy, and quantified by eluting the stain and measuring absorbance.
-
Cell Viability: An MTT assay is performed to assess cell viability.
-
Mitochondrial Respiration: The oxygen consumption rate is measured to evaluate mitochondrial function.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving HSD17B13 and a typical experimental workflow for inhibitor characterization.
Caption: LXRα/SREBP-1c pathway inducing HSD17B13 expression and its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of HSD17B13 Inhibitor Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for selective hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, with a focus on assessing their translational relevance for the treatment of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While specific preclinical data for a compound designated "HSD17B13-IN-62-d3" is not publicly available, this guide will utilize representative data from well-characterized selective HSD17B13 inhibitors to provide a framework for evaluation.
The Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases, including a reduced progression from simple steatosis to more severe conditions like NASH, cirrhosis, and hepatocellular carcinoma.[3][4] This genetic validation has made HSD17B13 a compelling therapeutic target, with the goal of developing small molecule inhibitors that mimic the protective effects of these genetic variants.[3] The enzyme is believed to function as a retinol dehydrogenase, converting retinol to retinaldehyde. Its inhibition is thought to protect the liver by modulating lipid metabolism, thereby reducing lipotoxicity and inflammation.
Quantitative Data Presentation: A Comparative Overview
Direct head-to-head comparison of different HSD17B13 inhibitors is challenging due to variations in experimental conditions across different studies. However, the following tables summarize publicly available quantitative data for representative selective HSD17B13 inhibitors to facilitate a comparative assessment.
Table 1: In Vitro Potency of Selective HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Representative Inhibitor A (e.g., BI-3231) | Human HSD17B13 | Enzyme Inhibition (Estradiol as substrate) | <10 | |
| Representative Inhibitor B (e.g., INI-822) | Human HSD17B13 | Enzyme Inhibition | Data not publicly available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.
Table 2: Preclinical In Vivo Efficacy of HSD17B13 Inhibition
| Model | Treatment | Key Findings | Reference |
| CDAHFD Mouse Model of NASH | Hsd17b13 Antisense Oligonucleotide (ASO) | Significant reduction in hepatic steatosis; no effect on hepatic fibrosis. | |
| Diet-Induced NAFLD Models | General HSD17B13 Inhibition | Expected to reduce hepatic lipid accumulation. |
Note: The choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model is a common preclinical model that induces features of NASH in mice.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments used to evaluate HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of a test compound in inhibiting HSD17B13 enzymatic activity.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is started by adding a substrate (such as estradiol) and the cofactor NAD+.
-
The mixture is incubated at 37°C.
-
The product of the reaction is measured to determine the rate of enzyme activity.
-
The concentration of the test compound that inhibits enzyme activity by 50% (IC50) is calculated.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with HSD17B13 within a cellular environment.
-
Methodology:
-
Hepatocytes are treated with the test compound.
-
The cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The amount of soluble HSD17B13 remaining at each temperature is measured.
-
Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature compared to untreated cells.
-
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
-
Objective: To assess the therapeutic potential of an HSD17B13 inhibitor in a preclinical model of non-alcoholic steatohepatitis.
-
Methodology:
-
Mice are fed a specific diet, such as a high-fat, high-fructose, and high-cholesterol diet, to induce the features of NASH, including steatosis, inflammation, and fibrosis.
-
A treatment group of mice receives the HSD17B13 inhibitor, while a control group receives a placebo.
-
After a set period, liver tissue and blood samples are collected.
-
Endpoints for assessment include:
-
Liver histology to score the levels of steatosis, inflammation, and fibrosis.
-
Measurement of liver enzymes (ALT, AST) in the blood as markers of liver damage.
-
Gene expression analysis of inflammatory and fibrotic markers in the liver.
-
Analysis of the lipid content in the liver.
-
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
References
Benchmarking HSD17B13-IN-62-d3: A Comparative Guide for NAFLD/NASH Therapeutic Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. A genetically validated target of significant interest is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme. Human genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from NAFLD to NASH, fibrosis, and cirrhosis.[1][2] This has catalyzed the development of HSD17B13 inhibitors as a promising therapeutic strategy.
This guide provides an objective comparison of HSD17B13 inhibitors, represented by publicly available data on well-characterized small molecules like BI-3231 and INI-822 as proxies for HSD17B13-IN-62-d3, against current and emerging therapeutic candidates for NAFLD/NASH. Due to the limited public information on this compound, this comparison leverages data from these representative inhibitors to illustrate the therapeutic potential of this class of molecules.
Mechanism of Action: HSD17B13 Inhibition
HSD17B13 is understood to play a role in lipid metabolism and inflammation within the liver.[2] Its expression is upregulated in the livers of NAFLD patients.[3] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets.[2] The inhibition of HSD17B13 aims to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants, thereby mitigating the progression of liver disease.
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for HSD17B13 inhibitors and other key NAFLD/NASH therapeutic candidates. It is important to note the different stages of development, with data for HSD17B13 inhibitors being primarily preclinical, while the comparators are in later-stage clinical trials.
Table 1: Preclinical Profile of HSD17B13 Inhibitors (Representative Compounds)
| Parameter | BI-3231 | INI-822 |
| Target | HSD17B13 | HSD17B13 |
| IC50 (human HSD17B13) | 1 nM | Not publicly available |
| Ki (human HSD17B13) | ≤ 50 nM (as Compound 95) | Not publicly available |
| Cellular Activity | Double-digit nanomolar activity in human HSD17B13 cellular assay | Potent and selective inhibition demonstrated |
| Key Preclinical Findings | - Significantly decreased triglyceride accumulation under lipotoxic stress in vitro- Increased mitochondrial respiratory function- High metabolic stability in liver microsomes | - Reduced liver transaminases in animal models- Enriched hepatic lipid species consistent with protective human genotype |
| Development Stage | Preclinical | Phase 1 Clinical Trial |
Table 2: Clinical Efficacy of NAFLD/NASH Therapeutic Candidates
| Drug Candidate | Mechanism of Action | Key Clinical Endpoints | Adverse Events | Development Stage |
| Semaglutide | GLP-1 Receptor Agonist | NASH Resolution (no worsening of fibrosis): 59% (0.4 mg) vs. 17% (placebo) at 72 weeks Fibrosis Improvement (≥1 stage, no worsening of NASH): Not statistically significant | Gastrointestinal (nausea, constipation, vomiting) | Phase 3 |
| Lanifibranor | Pan-PPAR Agonist | SAF-A Score Decrease (≥2 points, no worsening of fibrosis): 55% (1200 mg) vs. 33% (placebo) at 24 weeks NASH Resolution (no worsening of fibrosis): 49% (1200 mg) vs. 22% (placebo) Fibrosis Improvement (≥1 stage, no worsening of NASH): 48% (1200 mg) vs. 29% (placebo) | Diarrhea, nausea, peripheral edema, anemia, weight gain | Phase 3 |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | NASH Resolution (no worsening of fibrosis): 29.9% (100 mg) vs. 9.7% (placebo) at 52 weeks Fibrosis Improvement (≥1 stage, no worsening of NAFLD activity score): 25.9% (100 mg) vs. 14.2% (placebo) at 52 weeks | Diarrhea, nausea | Approved by FDA |
Signaling Pathways and Experimental Workflows
To understand the therapeutic rationale and the methods used for evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: HSD17B13 signaling in NAFLD pathogenesis.
Caption: Preclinical evaluation workflow for HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
HSD17B13 Enzymatic Activity Assay
Principle: This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a co-product of the oxidation of a substrate like estradiol or retinol. The amount of NADH produced is proportional to the enzyme's activity and can be measured using a bioluminescent detection kit.
Protocol Summary:
-
Reagents: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., β-estradiol), assay buffer, NADH detection reagent (e.g., NADH-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
In a 384-well plate, add the test inhibitor, recombinant HSD17B13 protein, and a substrate/cofactor mix.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method to verify target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor to HSD17B13 increases its resistance to thermal denaturation.
Protocol Summary:
-
Cell Culture: Use a human hepatocyte cell line (e.g., HepG2) expressing HSD17B13.
-
Compound Treatment: Treat cells with the test inhibitor or vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Quantification: Quantify the amount of soluble HSD17B13 at each temperature point using methods like Western blotting or ELISA.
-
Data Analysis: Generate a melt curve by plotting the amount of soluble HSD17B13 as a function of temperature. A shift in the melt curve in the presence of the inhibitor indicates target engagement.
Conclusion
Inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NAFLD and NASH. Preclinical data on representative inhibitors like BI-3231 and INI-822 demonstrate potent and selective target engagement with beneficial effects on lipid metabolism and markers of liver injury. While direct comparative data for this compound is not yet in the public domain, the data from analogous compounds suggest a strong therapeutic potential.
In comparison to late-stage clinical candidates like Semaglutide, Lanifibranor, and the recently approved Resmetirom, HSD17B13 inhibitors offer a novel mechanism of action directly linked to human genetics. While the clinical efficacy of these other agents in resolving NASH and improving fibrosis is established, there remains a significant unmet need for well-tolerated, oral therapies that can address the multifaceted nature of this disease. The progression of HSD17B13 inhibitors into clinical trials will be crucial in determining their place in the future therapeutic armamentarium for NAFLD and NASH. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this critical area.
References
Orthogonal Validation of HSD17B13 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of HSD17B13 inhibitors, with a focus on HSD17B13-IN-62 and other relevant compounds.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] This liver-specific, lipid droplet-associated enzyme's role in liver pathology is strongly supported by human genetic studies, which show that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of progression from simple steatosis to more severe liver conditions.[1][2] This has spurred the development of inhibitors aimed at mimicking this protective effect.[1]
HSD17B13 is an NAD+-dependent oxidoreductase that is primarily expressed in hepatocytes and is found on the surface of lipid droplets.[1] Its expression is notably increased in the livers of patients with non-alcoholic fatty liver disease (NAFLD). The enzyme is involved in the metabolism of steroids, lipids, and retinol. Specifically, it catalyzes the conversion of retinol to retinaldehyde. The development of small molecule inhibitors and RNA interference (RNAi) therapeutics are two key strategies being pursued to target HSD17B13.
This guide focuses on the orthogonal validation of the mechanism of action of HSD17B13 inhibitors, using HSD17B13-IN-62 as a primary example and comparing its validation with other methodologies and alternative compounds.
Comparative Inhibitor Potency
The inhibitory potential of small molecules against HSD17B13 is a critical parameter. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a comparison of the reported IC₅₀ values for various HSD17B13 inhibitors.
| Compound | IC₅₀ | Substrate | Assay Type | Reference |
| HSD17B13-IN-62 | < 0.1 µM | Estradiol | In Vitro Enzymatic | |
| Hsd17B13-IN-3 | 0.38 µM | β-estradiol | Biochemical | |
| Hsd17B13-IN-3 | 0.45 µM | Leukotriene B4 (LTB4) | Biochemical | |
| BI-3231 | 2.5 nM | Not Specified | Not Specified | |
| Compound 1 (BI-3231 Precursor) | 1.4 µM | Estradiol | High-Throughput Screen |
Orthogonal Validation Methodologies
To confidently ascertain the mechanism of action of a novel inhibitor like HSD17B13-IN-62, employing multiple, independent experimental approaches is crucial. This orthogonal validation strategy strengthens the evidence for direct target engagement and the intended biological effect. The two primary methods discussed here are direct enzymatic inhibition assays and cellular thermal shift assays (CETSA) for target engagement.
Direct Enzymatic Inhibition Assays
These assays are fundamental for confirming that an inhibitor directly interacts with and blocks the catalytic activity of its target enzyme.
Experimental Protocol: In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is adapted from established methods for measuring HSD17B13 activity by quantifying the production of NADH.
-
Reagent Preparation :
-
Assay Buffer: 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100.
-
Purified, recombinant full-length human HSD17B13 protein.
-
Cofactor: NAD+.
-
Substrate: β-estradiol or retinol.
-
Test Inhibitor: HSD17B13-IN-62 or other compounds of interest, serially diluted in DMSO.
-
NADH Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent).
-
-
Assay Procedure :
-
In a 384-well plate, add the assay buffer, substrate, and NAD+.
-
Add the test inhibitor or vehicle control (DMSO).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the purified HSD17B13 enzyme.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the resulting luminescence, which is proportional to the amount of NADH produced.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Enzymatic Activity Assay
Caption: Workflow for an in vitro HSD17B13 enzymatic activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its thermal stability.
Experimental Protocol: HSD17B13 CETSA
This protocol provides a general framework for performing a CETSA experiment to validate HSD17B13 target engagement.
-
Cell Culture and Treatment :
-
Culture a relevant human liver cell line (e.g., HepG2) to confluency.
-
Treat the cells with various concentrations of the test inhibitor (e.g., HSD17B13-IN-62) or vehicle control (DMSO) and incubate to allow for cell penetration and target binding.
-
-
Heat Challenge :
-
After incubation, wash and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells to release their contents. A lysis buffer with a mild non-ionic detergent is recommended due to HSD17B13's localization to lipid droplets.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Quantification :
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble HSD17B13 remaining at each temperature using a method like Western blotting or ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble HSD17B13 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
References
Evaluating HSD17B13-IN-62-d3 Efficacy in the Context of HSD17B13 Genetic Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HSD17B13-IN-62-d3, a novel therapeutic candidate, with other emerging alternatives targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The central focus is to evaluate the impact of well-documented HSD17B13 genetic variants on the potential efficacy of this inhibitor. The content presented herein is based on publicly available preclinical and clinical data, intended to support research and development in the field of liver diseases.
Introduction to HSD17B13 and its Genetic Variants
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It is implicated in the metabolism of steroids, fatty acids, and retinol. Human genetic studies have robustly demonstrated that certain loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).
The most studied of these variants is the rs72613567:TA splice variant. This insertion leads to a truncated, enzymatically inactive protein. Individuals carrying this variant exhibit a protective phenotype against the progression of liver disease, making pharmacological inhibition of HSD17B13 a promising therapeutic strategy to mimic this genetic protection.
This compound: A Profile
This compound is a deuterated form of the potent small molecule inhibitor, Hsd17B13-IN-62. While specific data for the deuterated compound is not extensively available in the public domain, Hsd17B13-IN-62 has been characterized as a highly potent inhibitor of HSD17B13 with a half-maximal inhibitory concentration (IC₅₀) of less than 0.1 µM. The inclusion of deuterium (d3) is a common strategy in drug development to favorably alter the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life, without changing its fundamental mechanism of action.
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of the HSD17B13 protein.
Impact of HSD17B13 Genetic Variants on Inhibitor Efficacy
The presence of loss-of-function HSD17B13 genetic variants, such as rs72613567:TA, is predicted to significantly impact the efficacy of HSD17B13 inhibitors like this compound. The therapeutic rationale for these inhibitors is to reduce the enzymatic activity of HSD17B13 to mirror the protective effect seen in individuals with these genetic variants.
In individuals who are homozygous for the rs72613567:TA variant, the HSD17B13 protein is largely non-functional. Therefore, an inhibitor targeting this protein would have a minimal, if any, therapeutic effect, as the target is already inactive. In heterozygous carriers, who have reduced HSD17B13 activity, the inhibitor would likely have a diminished effect compared to individuals with two wild-type alleles.
This highlights the critical importance of patient stratification based on HSD17B13 genotype in clinical trials and for future therapeutic applications. Preclinical validation of this concept is often performed using Hsd17b13 knockout (KO) animal models, where the inhibitor is expected to show a significant effect in wild-type animals but a blunted or absent effect in KO animals.
Performance Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for HSD17B13-IN-62 and a selection of alternative HSD17B13 inhibitors.
Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC₅₀ | Ki | Selectivity | Reference |
| Hsd17B13-IN-62 | Human HSD17B13 | Enzymatic | < 0.1 µM | Not Reported | Not Reported | [1] |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 | [1][2] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | Not Reported | Not Reported | [1][2] |
| Inhibitor 32 | Human HSD17B13 | Enzymatic | 2.5 nM | Not Reported | Highly Selective | |
| INI-822 | Human HSD17B13 | Cellular | Not Reported | Not Reported | Potent and Selective |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors in Liver Disease Models
| Compound/Therapeutic | Model | Key Findings | Reference |
| Inhibitor 32 | Mouse models of MASH | Exhibited robust anti-MASH effects and regulated hepatic lipids. | |
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation and improved cell proliferation and lipid homeostasis. | |
| ARO-HSD (RNAi) | Clinical Trial (Phase 1) | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4%). | |
| Rapirosiran (ALN-HSD) (RNAi) | Clinical Trial (Phase 1) | Median reduction in liver HSD17B13 of 78%. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are representative protocols for key experiments.
In Vitro HSD17B13 Enzyme Inhibition Assay (NADH Detection)
-
Objective: To determine the in vitro potency (IC₅₀) of a test compound against purified recombinant HSD17B13 enzyme.
-
Principle: The enzymatic activity of HSD17B13 is measured by the production of NADH, a cofactor in the dehydrogenase reaction. The amount of NADH produced is quantified using a bioluminescent detection reagent.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Substrate (e.g., β-estradiol or retinol).
-
Cofactor: NAD+.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
NADH detection reagent (e.g., NAD(P)H-Glo™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the assay wells.
-
Add the HSD17B13 enzyme and NAD+ solution to the wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Incubate in the dark to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.
-
Cell-Based HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
-
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: This assay measures the conversion of retinol to retinaldehyde and retinoic acid by HSD17B13 in cells overexpressing the enzyme.
-
Materials:
-
HEK293 or HepG2 cells.
-
HSD17B13 expression vector.
-
Cell culture medium and reagents.
-
Test compound.
-
All-trans-retinol.
-
Reagents for retinoid extraction and quantification (e.g., HPLC system).
-
-
Procedure:
-
Seed cells in culture plates and transfect with the HSD17B13 expression vector.
-
Treat the cells with various concentrations of the test compound.
-
Add all-trans-retinol to the culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Lyse the cells and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
Normalize retinoid levels to the total protein concentration of the cell lysates.
-
Calculate the percent inhibition of HSD17B13 activity and determine the cellular IC₅₀ value.
-
In Vivo Efficacy Study in a NAFLD/NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in an animal model that recapitulates key features of human NAFLD/NASH.
-
Principle: A diet-induced or genetic mouse model of NAFLD/NASH is used to assess the ability of the test compound to reduce liver steatosis, inflammation, and fibrosis.
-
Materials:
-
C57BL/6J mice.
-
High-fat, high-cholesterol, high-fructose diet to induce NASH.
-
Test compound (e.g., this compound) formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Induce NASH in mice by feeding them the specialized diet for an extended period (e.g., 24 weeks).
-
Randomize the mice into treatment groups (vehicle control and test compound at various doses).
-
Administer the test compound or vehicle daily for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood and liver tissue.
-
Analyze serum for markers of liver injury (e.g., ALT, AST).
-
Perform histological analysis of liver tissue (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Quantify liver triglyceride content.
-
Perform gene expression analysis on liver tissue for markers of inflammation and fibrosis.
-
Mandatory Visualizations
Caption: HSD17B13 signaling pathway in liver disease and points of therapeutic intervention.
Caption: Experimental workflow for evaluating HSD17B13 inhibitor efficacy.
References
Safety Operating Guide
Navigating the Safe Disposal of HSD17B13-IN-62-d3: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for HSD17B13-IN-62-d3 is not publicly available. This guide is based on best practices for the handling and disposal of similar research-grade chemical compounds. It is imperative to always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) if one is provided by the supplier. This information is intended for researchers, scientists, and drug development professionals.
The proper disposal of this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13, is crucial for laboratory safety and environmental protection. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any dust or aerosols.[1][2]
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Body Protection | A standard laboratory coat should be worn. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to entrust it to a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewer systems.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification : Unused this compound and any materials contaminated with it must be classified as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other incompatible waste streams.
Step 2: Waste Collection
-
Solid Waste :
-
Collect unused solid this compound and contaminated consumables such as weighing paper, pipette tips, and gloves in a designated, sealable, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including stock solutions, experimental residues, and solvent rinses, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
It is recommended to leave at least 10% headspace in liquid waste containers to accommodate for expansion.
-
Step 3: Decontamination of Labware
-
Glassware and Equipment : All labware that has come into contact with this compound should be decontaminated.
-
Rinsing : Rinse the contaminated labware with a suitable solvent, such as ethanol or acetone.
-
Rinsate Collection : The rinse solvent must be collected as hazardous liquid waste.
Step 4: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste streams are properly segregated to prevent any accidental reactions.
Step 5: Arranging for Final Disposal
-
Contact EHS : Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation : Complete all required waste pickup forms or manifests as per your institution's protocol.
-
Professional Disposal : Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal.
Spill Management
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Containment : For a solid spill, carefully sweep or vacuum the material, ensuring not to generate dust. For a liquid spill, use an inert absorbent material like sand or vermiculite to contain it.
-
Collection : Place the contained material into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination : Thoroughly clean the spill area with a suitable decontamination solution. Dispose of all cleaning materials as hazardous waste.
-
Ventilation : Ensure the area is well-ventilated.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling HSD17B13-IN-62-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for HSD17B13-IN-62-d3, a deuterated inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Given its nature as a potent research compound with incompletely characterized toxicological properties, it is imperative to handle this compound with the utmost care in a controlled laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance provided is based on best practices for handling similar potent, powdered research compounds and information available for the non-deuterated analog, HSD17B13-IN-62.[1][2] A thorough risk assessment should be conducted before commencing any work with this substance.[2]
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[1][3]
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions and airborne particles. |
| Hand Protection | Two pairs of nitrile gloves (double-gloving), minimum thickness of 4 mil. | Prevents skin contact with the chemical. Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron should be considered for handling large quantities or when there is a significant splash risk. | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood. A respirator with a particulate filter may be necessary for weighing large quantities. | Prevents inhalation of airborne powder or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. All procedures involving the solid form of the compound must be conducted in a designated area within a certified chemical fume hood.
-
Preparation and Decontamination :
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Before starting, decontaminate the work surface with an appropriate solvent, such as 70% ethanol.
-
-
Weighing the Compound :
-
Perform all weighing of the solid compound inside the chemical fume hood.
-
Use anti-static weighing paper or a tared vial to minimize the dispersal of the powder.
-
-
Solution Preparation :
-
This compound is expected to be soluble in organic solvents like DMSO and ethanol, with poor solubility in water.
-
When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound to avoid generating dust.
-
Stock solutions should be stored at -20°C for short-term and -80°C for long-term stability, protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Spill Procedures :
-
Small Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Small Solid Spills : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material and place it in a sealed container for disposal.
-
Large Spills : Evacuate the area immediately and follow your institution's emergency procedures.
-
Following any spill cleanup, decontaminate the area with a suitable detergent and then with 70% ethanol.
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. This compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | All unused solid this compound and solutions must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. |
| Contaminated Materials | All disposable items that have come into contact with the compound, including pipette tips, gloves, weighing paper, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Waste Containers | Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other contents (e.g., solvents). The container should be leak-proof and made of a compatible material. |
| Final Disposal | Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with all local, state, and federal regulations. |
IV. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
